Fulvestrant (R enantiomer)
Descripción
BenchChem offers high-quality Fulvestrant (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fulvestrant (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H47F5O3S |
|---|---|
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1 |
Clave InChI |
VWUXBMIQPBEWFH-CIAKRVSBSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fulvestrant's R-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fulvestrant is a pivotal therapy for hormone receptor-positive breast cancer, functioning as a selective estrogen receptor degrader (SERD). It is administered as a mixture of two diastereomers, the R- and S-enantiomers, which are epimeric at the sulfoxide moiety. Preclinical in vitro studies have indicated that these two diastereomers are equally potent from a pharmacological standpoint[1]. This guide delineates the core mechanism of action, leveraging the extensive data available for the fulvestrant mixture to describe the activity of the R-enantiomer. The mechanism involves high-affinity binding to the estrogen receptor (ER), subsequent inhibition of receptor dimerization and nuclear localization, and ultimately, the promotion of ER protein degradation through the ubiquitin-proteasome pathway. This dual action of antagonism and degradation results in a comprehensive shutdown of estrogen-mediated signaling pathways crucial for tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data for Fulvestrant, representing the activity of the diastereomeric mixture.
Table 1: Receptor Binding and Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ER Antagonism) | 9.4 nM | Cell-free assay | [2] |
| Relative Binding Affinity (RBA) for ERα | 89% (of Estradiol) | Not specified | [3] |
| IC50 (Inhibition of MCF-7 cell growth) | 0.29 nM | MCF-7 |
Table 2: Estrogen Receptor Degradation
| Treatment | ERα Degradation | Time Point | Cell Line | Reference |
| Fulvestrant (100 nM) | Significant reduction | 6 hours | MCF-7 | |
| Fulvestrant (1 µM) | ~50% reduction | 1 hour | LCC9 | |
| Fulvestrant (20 nM) | ~80% degradation | 72 hours | MCF7 |
Core Mechanism of Action: A Stepwise Breakdown
The R-enantiomer of Fulvestrant, in concert with the S-enantiomer, exerts its therapeutic effect through a multi-faceted disruption of estrogen receptor signaling.
Competitive Binding to the Estrogen Receptor
Fulvestrant is a structural analogue of estradiol and competes with endogenous estrogen for binding to the ligand-binding domain (LBD) of the estrogen receptor, primarily ERα. This binding is characterized by high affinity, effectively blocking the receptor from adopting an active conformation upon estrogen binding.
Impairment of Receptor Dimerization and Nuclear Translocation
Upon ligand binding, the estrogen receptor typically undergoes a conformational change that facilitates its dimerization. Fulvestrant-bound ER monomers are sterically hindered, which impairs their ability to form stable dimers. This disruption is a critical step in preventing the receptor from translocating to the nucleus and binding to estrogen response elements (EREs) on target genes.
Induction of Estrogen Receptor Degradation
The conformational change induced by Fulvestrant binding renders the ER protein unstable. This altered structure is recognized by the cellular protein quality control machinery, leading to the ubiquitination of the receptor. Poly-ubiquitinated ER is then targeted for degradation by the 26S proteasome. This active degradation of the receptor is a hallmark of SERDs and distinguishes them from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists.
Inhibition of Transcriptional Activity
By preventing ER dimerization, nuclear localization, and promoting its degradation, Fulvestrant effectively abrogates the transcription of estrogen-responsive genes. These genes encode for proteins involved in cell proliferation, survival, and angiogenesis, all of which are critical for tumor growth. Studies have shown that Fulvestrant-bound ER that does manage to enter the nucleus is transcriptionally inactive due to the disruption of both activation function 1 (AF1) and 2 (AF2) domains.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the mechanism of action of SERDs like Fulvestrant.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
Methodology:
-
Preparation of Cytosol: Uteri from immature female rats are homogenized in ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., Fulvestrant R-enantiomer).
-
Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The HAP is then washed to remove unbound radiolabeled estradiol.
-
Quantification: The radioactivity of the HAP pellet, representing the amount of bound radiolabeled estradiol, is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in response to treatment with a test compound.
Methodology:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency. The cells are then treated with the test compound (e.g., Fulvestrant R-enantiomer) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is often stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Densitometry Analysis: The intensity of the ERα bands is quantified using image analysis software and normalized to the loading control.
Estrogen Response Element (ERE) Luciferase Reporter Assay
Objective: To measure the effect of a test compound on the transcriptional activity of the estrogen receptor.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., MCF-7 or T47D) is transiently or stably transfected with a reporter plasmid containing multiple copies of an estrogen response element (ERE) upstream of a minimal promoter driving the expression of a luciferase gene. A control plasmid expressing Renilla luciferase under a constitutive promoter can be co-transfected for normalization.
-
Cell Treatment: The transfected cells are treated with estrogen (e.g., 17β-estradiol) to induce ER-mediated transcription, in the presence or absence of the test compound (e.g., Fulvestrant R-enantiomer) at various concentrations.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The results are expressed as a percentage of the maximal response induced by estradiol alone.
Conclusion
The R-enantiomer of Fulvestrant, as a component of the clinically used diastereomeric mixture, is a potent selective estrogen receptor degrader. Its mechanism of action is characterized by a dual blockade of the estrogen signaling pathway: competitive antagonism of the estrogen receptor and active promotion of its degradation. This comprehensive inhibition of ER-mediated transcription underlies its efficacy in the treatment of hormone receptor-positive breast cancer. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel SERDs with improved pharmacological properties.
References
- 1. Discovery of Palazestrant (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fluorination on the pharmacological profile of 11beta isomers of fulvestrant in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Fulvestrant's R-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvestrant is a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action is distinct from that of selective estrogen receptor modulators (SERMs). Fulvestrant is a stereochemically complex molecule, administered as a mixture of two diastereomers at the sulfoxide position. This technical guide provides an in-depth exploration of the biological activity of Fulvestrant, with a focus on its enantiomeric properties. While the commercially available formulation is a mixture, this guide consolidates the current understanding of its overall activity, including its potent estrogen receptor antagonism and its ability to induce degradation of the estrogen receptor alpha (ERα). Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to support further research and development in this area.
Introduction
Fulvestrant (ICI 182,780) is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women who have progressed on other anti-estrogen therapies.[1][2] Its chemical structure is analogous to 17β-estradiol but features a 7α-alkylsulfinyl side chain that is crucial for its unique mechanism of action.[3] This side chain is also the source of its stereoisomerism, as the sulfur atom is a chiral center. Consequently, Fulvestrant exists as two diastereomers, often referred to as sulfoxide A and sulfoxide B. The commercially available drug, Faslodex®, is a mixture of these two diastereomers.[4]
This guide will delve into the biological activity of Fulvestrant, with a particular focus on the implications of its stereochemistry. While publicly available literature does not currently provide a direct quantitative comparison of the biological activities of the individual R and S enantiomers (sulfoxide diastereomers), this document will present the robust data available for the Fulvestrant mixture and provide the experimental context necessary to conduct such comparative studies.
Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant's primary mechanism of action is as a selective estrogen receptor degrader (SERD).[5] This distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive inhibitors but can also have partial agonist effects in some tissues.[5]
The key steps in Fulvestrant's mechanism of action are:
-
High-Affinity Binding to ERα: Fulvestrant binds to the estrogen receptor alpha (ERα) with a high affinity, comparable to that of estradiol, thereby competitively inhibiting the binding of the endogenous estrogen.[3]
-
Inhibition of Receptor Dimerization: Upon binding, Fulvestrant induces a conformational change in the ERα that impairs its ability to dimerize.[5][6]
-
Disruption of Nuclear Localization: The altered conformation and lack of dimerization prevent the ERα from translocating to the nucleus.[6]
-
Induction of ERα Degradation: The Fulvestrant-ERα complex is unstable and is recognized by the cellular machinery for protein degradation. This leads to the accelerated degradation of ERα via the ubiquitin-proteasome pathway.[5]
-
Abrogation of Estrogen Signaling: By eliminating the ERα protein, Fulvestrant effectively shuts down both genomic and non-genomic estrogen signaling pathways, leading to the inhibition of tumor growth.[5][7]
This complete antagonism, devoid of agonist activity, makes Fulvestrant a critical option for patients who have developed resistance to SERMs.[7]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of the commercially available Fulvestrant (diastereomeric mixture). As of the date of this publication, specific quantitative data comparing the individual R and S enantiomers (sulfoxide diastereomers A and B) is not available in the peer-reviewed literature.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value | Reference |
| Fulvestrant (mixture) | ERα | Competitive Binding | IC50 = 9.4 nM | [8] |
| Fulvestrant (mixture) | ERα | Relative Binding Affinity | 89% of Estradiol | [3] |
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Fulvestrant (mixture) | MCF-7 | Proliferation | Inhibition | 80% reduction in cell numbers | [3] |
| Fulvestrant (mixture) | MCF-7 | Cell Cycle | G0/G1 Arrest | Increased proportion of cells | [3] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of Fulvestrant enantiomers for the estrogen receptor alpha (ERα) by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERα
-
[3H]-Estradiol (radioligand)
-
Fulvestrant R-enantiomer, S-enantiomer, and mixture
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the Fulvestrant enantiomers and the unlabeled estradiol (for standard curve) in the assay buffer.
-
In microcentrifuge tubes, combine a fixed concentration of recombinant ERα and [3H]-Estradiol (e.g., 0.5 nM).
-
Add varying concentrations of the test compounds (Fulvestrant enantiomers) or unlabeled estradiol to the tubes. Include a control with no competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the mixture for a defined period (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold dextran-coated charcoal suspension to each tube.
-
Incubate for 15 minutes on ice with occasional vortexing. The charcoal adsorbs the free [3H]-Estradiol.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the ERα-bound [3H]-Estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the competitor and plot the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
MCF-7 Cell Proliferation Assay
Objective: To assess the anti-proliferative efficacy of Fulvestrant enantiomers on an estrogen-dependent breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (to remove estrogens)
-
Fulvestrant R-enantiomer, S-enantiomer, and mixture
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in standard medium.
-
For the assay, switch the cells to phenol red-free medium with charcoal-stripped FBS for 48-72 hours to induce estrogen deprivation.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the Fulvestrant enantiomers in the estrogen-deprived medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) to confirm estrogen responsiveness.
-
Incubate the plates for 5-7 days.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot the data to determine the EC50 value (the concentration of the compound that causes 50% of the maximal inhibition of cell proliferation).
Western Blot Analysis of ERα Degradation
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with Fulvestrant enantiomers.
Materials:
-
MCF-7 or T47D breast cancer cell lines
-
Fulvestrant R-enantiomer, S-enantiomer, and mixture
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of the Fulvestrant enantiomers for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle control.
Conclusion and Future Directions
Fulvestrant is a potent SERD that represents a cornerstone of endocrine therapy for HR-positive advanced breast cancer. Its unique mechanism of inducing ERα degradation provides a significant advantage, particularly in the context of resistance to other anti-estrogen therapies. While the currently available form of Fulvestrant is a mixture of diastereomers, a thorough understanding of the specific contribution of each enantiomer to the overall biological activity is a critical area for future research.
The experimental protocols provided in this guide offer a framework for conducting direct, quantitative comparisons of the R and S enantiomers of Fulvestrant. Such studies are essential to:
-
Determine if one enantiomer is significantly more potent in ERα binding and degradation.
-
Assess whether there are differences in the anti-proliferative efficacy of the enantiomers.
-
Explore potential differences in off-target effects or metabolism.
Answering these questions could pave the way for the development of a stereochemically pure formulation of Fulvestrant, potentially offering an improved therapeutic index. Further investigation into the nuanced interactions of each enantiomer with the ERα and its downstream signaling pathways will undoubtedly provide valuable insights for the design of next-generation endocrine therapies.
References
- 1. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 7. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Estrogen Receptor Binding of Fulvestrant's R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer, is a selective estrogen receptor (ER) downregulator (SERD). It competitively binds to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-mediated signaling pathways.[1][2] Fulvestrant is a racemic mixture, comprising two enantiomers: the R-enantiomer and the S-enantiomer. This technical guide provides a focused examination of the binding characteristics of the R-enantiomer of fulvestrant to the estrogen receptor, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of fulvestrant and its enantiomers to the estrogen receptor is a critical determinant of its pharmacological activity. While much of the literature refers to fulvestrant as a single entity, some sources provide data that help to elucidate the specific contribution of the R-enantiomer.
| Compound | Receptor | Assay Type | Value | Reference |
| Fulvestrant (racemate) | Estrogen Receptor | Competitive Binding | 89% of Estradiol's affinity | [Wakeling & Bowler, 1987][3] |
| Fulvestrant (ICI 182,780) | Estrogen Receptor | Cell-free | IC50: 0.94 nM | [4] |
| Fulvestrant (ICI 182,780) | Estrogen Receptor | Not Specified | IC50: 9.4 nM | [5] |
| Fulvestrant R-enantiomer | Estrogen Receptor | Not Specified | IC50: 9.4 nM | [6] |
| Fulvestrant (ICI 182,780) | MCF-7 cells | Growth Inhibition | IC50: 0.29 nM | [4][7] |
| Fulvestrant-3 Boronic Acid (ZB716) | ERα | Competitive Displacement | IC50: 4.1 nM | [8] |
| Fulvestrant (in ZB716 study) | ERα | Competitive Displacement | IC50: 3.0 nM | [8] |
Note: The IC50 value of 9.4 nM is cited for both the R-enantiomer and the general fulvestrant compound by different commercial suppliers, suggesting this value may pertain to the racemic mixture.
Signaling Pathways and Mechanism of Action
Fulvestrant exerts its potent anti-estrogenic effects through a multi-faceted mechanism that fundamentally disrupts estrogen receptor signaling. Upon binding to the ER, fulvestrant induces a conformational change that, unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, leads to complete antagonism.[9]
The primary mechanisms of action include:
-
Inhibition of Dimerization: Fulvestrant binding to the ER monomer prevents the receptor from forming the homodimers necessary for its transcriptional activity.[1]
-
Impaired Nuclear Localization: The fulvestrant-ER complex exhibits impaired translocation into the nucleus, where the ER would typically bind to estrogen response elements (EREs) on DNA.[10]
-
Accelerated Proteasomal Degradation: Fulvestrant binding marks the estrogen receptor for degradation via the ubiquitin-proteasome pathway.[9][11] This leads to a significant reduction in the cellular levels of ER protein, effectively silencing estrogen-mediated gene transcription.
The following diagram illustrates the estrogen receptor signaling pathway and the points of intervention by the fulvestrant R-enantiomer.
Caption: Estrogen Receptor Signaling and Fulvestrant Inhibition.
The subsequent diagram details the process of ER degradation induced by fulvestrant.
Caption: Fulvestrant-Induced ER Degradation Pathway.
Experimental Protocols
The determination of binding affinity for the fulvestrant R-enantiomer to the estrogen receptor typically involves competitive radioligand binding assays or biophysical techniques like surface plasmon resonance (SPR).
Competitive Radioligand Binding Assay
This method measures the ability of a non-labeled compound (the "competitor," e.g., fulvestrant R-enantiomer) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the estrogen receptor.
1. Preparation of Materials:
- Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from ER-positive cells (e.g., MCF-7) or tissues (e.g., rat uterus).
- Radioligand: High specific activity [³H]-17β-estradiol.
- Competitors: Unlabeled 17β-estradiol (for standard curve) and fulvestrant R-enantiomer.
- Assay Buffer: Tris-HCl or phosphate buffer at physiological pH, often containing additives to reduce non-specific binding.
- Scintillation Cocktail.
2. Assay Procedure:
- A fixed concentration of the estrogen receptor preparation and the radioligand are incubated in the assay buffer.
- Increasing concentrations of the unlabeled competitor (fulvestrant R-enantiomer) are added to the incubation mixture.
- The mixture is incubated to allow binding to reach equilibrium.
- Receptor-bound radioligand is separated from free radioligand, typically by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
1. Preparation of Materials:
- SPR Instrument and Sensor Chip: A biosensor with a gold-coated sensor chip (e.g., CM5 chip).
- Ligand: Purified estrogen receptor (ERα or ERβ) to be immobilized on the sensor chip.
- Analyte: Fulvestrant R-enantiomer in a suitable running buffer.
- Running Buffer: A buffer system that mimics physiological conditions and minimizes non-specific binding.
2. Assay Procedure:
- The estrogen receptor is immobilized onto the surface of the sensor chip.
- A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
- The fulvestrant R-enantiomer (analyte) is injected at various concentrations over the sensor surface.
- The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
- The dissociation of the complex is monitored by flowing the running buffer over the chip after the analyte injection.
- The sensor surface is regenerated to remove the bound analyte for subsequent injections.
3. Data Analysis:
- The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
- The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).
Conclusion
The R-enantiomer of fulvestrant is a potent antagonist of the estrogen receptor, playing a crucial role in the therapeutic efficacy of this SERD. While precise, peer-reviewed quantitative binding data specifically for the R-enantiomer remains somewhat elusive in publicly accessible literature, available information suggests a high-affinity interaction, likely in the nanomolar to sub-nanomolar range. Its mechanism of action, involving the inhibition of ER dimerization, impaired nuclear localization, and promotion of proteasomal degradation, provides a comprehensive blockade of estrogen-driven signaling pathways. The experimental protocols detailed herein offer standardized methods for the further characterization of the binding kinetics and affinity of the fulvestrant R-enantiomer and other novel ER-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The antiestrogen ICI 182,780 inhibits proliferation of human breast cancer cells by interfering with multiple, sequential estrogen-regulated processes required for cell cycle completion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. api.pageplace.de [api.pageplace.de]
An In-Depth Technical Guide to the Chemical Properties of the Fulvestrant R Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent downregulation of estrogen signaling pathways.[1][2] Fulvestrant is a complex molecule with multiple stereocenters, including a chiral sulfur atom, which gives rise to two enantiomers: the R and S enantiomers. This technical guide provides a comprehensive overview of the chemical properties of the Fulvestrant R enantiomer, focusing on its synthesis, characterization, and stability.
Chemical and Physical Properties
The R enantiomer of Fulvestrant possesses specific physicochemical properties that are crucial for its formulation, stability, and biological activity. While data for the diastereomeric mixture is more commonly reported, this section focuses on the properties of the R enantiomer where available.
| Property | Value | References |
| IUPAC Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [3] |
| CAS Number | 1807900-80-6 | [4] |
| Molecular Formula | C₃₂H₄₇F₅O₃S | [3] |
| Molecular Weight | 606.77 g/mol | [3] |
| Melting Point | 104-106 °C (for the diastereomeric mixture) | [5] |
| Appearance | White to off-white solid powder | [5] |
| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~260 mg/mL), and dimethylformamide (~20 mg/ml). | [5][6] |
| Storage | Store at -20°C for long-term stability. | [6] |
Stereochemistry and Synthesis
The stereochemistry of Fulvestrant, particularly at the sulfoxide group, is a critical aspect of its chemical identity. The synthesis of a specific enantiomer requires stereoselective methods to control the configuration at the sulfur atom.
A general synthetic approach to Fulvestrant involves several key steps, including the stereoselective 1,6-addition of an organocuprate to a steroidal dienone.[5][8] The synthesis of the specific R enantiomer would necessitate a chiral auxiliary or a stereoselective oxidation step to control the stereochemistry of the sulfoxide.
Below is a generalized workflow for the synthesis of Fulvestrant, highlighting the critical step for introducing the chiral side chain.
Experimental Protocols
Chiral Separation of Fulvestrant Enantiomers by HPLC
The separation of the R and S enantiomers of Fulvestrant is essential for their individual characterization and to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.[9][10]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD-H).[9]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or 1-propanol. A typical starting ratio is 85:15 (v/v).[9]
-
Column Temperature: Maintained at approximately 30-35°C.[9][10]
-
Sample Preparation: Dissolve the Fulvestrant sample in a mixture of the mobile phase solvents.
Workflow for Chiral HPLC Separation:
Stability-Indicating HPLC Method
To assess the stability of the Fulvestrant R enantiomer, a stability-indicating HPLC method is required. This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products.[1][11]
Methodology for Forced Degradation Studies:
-
Acid and Base Hydrolysis: Expose a solution of the Fulvestrant R enantiomer to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the enantiomer with an oxidizing agent, such as 30% hydrogen peroxide.[1]
-
Thermal Degradation: Expose the solid enantiomer or a solution to high temperatures.
-
Photodegradation: Expose a solution of the enantiomer to UV light.
HPLC Analysis of Degradation Samples:
-
Column: A reverse-phase C18 column.[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 1% orthophosphoric acid) and an organic solvent like methanol or acetonitrile.[1][11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb, for example, 243 nm.[12]
Signaling Pathways Affected by Fulvestrant
Fulvestrant exerts its therapeutic effect by disrupting estrogen receptor signaling. This involves both genomic and non-genomic pathways. The binding of Fulvestrant to the estrogen receptor leads to a conformational change that prevents its dimerization and nuclear translocation, ultimately resulting in the degradation of the receptor via the proteasome pathway.[1][2]
Simplified Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action:
Conclusion
The Fulvestrant R enantiomer is a key component of the active drug substance. Its specific chemical and physical properties, while not as extensively documented as the diastereomeric mixture, are critical to its function. This guide provides a foundational understanding of its synthesis, characterization, and mechanism of action. Further research into the specific properties of the individual R and S enantiomers will provide a more complete picture of their respective contributions to the overall therapeutic effect and safety profile of Fulvestrant. The experimental protocols outlined here offer a starting point for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Supercritical fluid (carbon dioxide) based ultra performance convergence chromatography for the separation and determination of fulvestrant diastereomers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 3. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 7. data.epo.org [data.epo.org]
- 8. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 10. ijrar.org [ijrar.org]
- 11. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Fulvestrant R Enantiomer: A Deep Dive into its Function as a Selective Estrogen Receptor Degrader (SERD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, a pivotal therapy in the management of hormone receptor-positive (HR+) breast cancer, is a selective estrogen receptor degrader (SERD). It functions by not only antagonizing the estrogen receptor alpha (ERα) but also by promoting its degradation. Fulvestrant is a chiral molecule, existing as two enantiomers: the R enantiomer and the S enantiomer. Emerging evidence suggests that the pharmacological activity of fulvestrant primarily resides in the R enantiomer, making it a subject of significant interest in the development of next-generation endocrine therapies. This technical guide provides a comprehensive overview of the fulvestrant R enantiomer, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Mechanism of Action: ERα Antagonism and Degradation
The fulvestrant R enantiomer exerts its potent anti-tumor effects through a dual mechanism of action that targets the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.
Firstly, it acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of ERα with high affinity. This binding competitively inhibits the binding of the natural ligand, 17β-estradiol, preventing the receptor from adopting an active conformation.
Secondly, and what defines it as a SERD, the binding of the fulvestrant R enantiomer induces a conformational change in the ERα protein. This altered conformation renders the receptor unstable, marking it for degradation via the ubiquitin-proteasome pathway. This leads to a significant reduction in the cellular levels of ERα, effectively shutting down estrogen-mediated signaling pathways that drive tumor growth.
Quantitative Biological Data
The following tables summarize the key quantitative parameters that define the activity of the fulvestrant R enantiomer. It is important to note that while the R enantiomer is considered the biologically active form, much of the publicly available data for fulvestrant does not differentiate between the enantiomers and may refer to the racemic mixture. The data presented here is attributed to the R enantiomer where specified in the literature.
| Parameter | Value | Cell Line/System | Reference(s) |
| ERα Binding Affinity | |||
| IC50 (Antagonist Activity) | 9.4 nM | Estrogen Receptor | |
| Anti-proliferative Activity | |||
| IC50 | 0.714 µM | MCF-7 | [1] |
| IC50 | 2.168 µM | T47D | [1] |
| IC50 | 0.8 nM | MCF-7 | [2] |
| ERα Degradation | |||
| DC50 (MCF-7) | ~0.01-0.05 µM | MCF-7 | [3] |
| DC50 (T-47D) | ~0.01-0.05 µM | T-47D | [3] |
Table 1: In Vitro Activity of Fulvestrant R Enantiomer
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fulvestrant-Induced ERα Degradation
The degradation of ERα induced by the fulvestrant R enantiomer is a complex process mediated by the cellular protein degradation machinery. The following diagram illustrates the key steps in this pathway.
Caption: Fulvestrant R Enantiomer-Induced ERα Degradation Pathway.
Experimental Workflow for Characterizing a SERD
The following diagram outlines a typical experimental workflow to characterize the activity of a compound like the fulvestrant R enantiomer as a SERD.
References
- 1. Drug: Fulvestrant - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Fulvestrant's Biologically Active Enantiomer on Breast Cancer Cells: A Technical Overview
Introduction
Fulvestrant is a potent therapeutic agent in the treatment of hormone receptor-positive breast cancer. It functions as a selective estrogen receptor degrader (SERD), exhibiting a dual mechanism of action that involves both antagonizing and promoting the degradation of the estrogen receptor (ER). While Fulvestrant is used clinically as a mixture of stereoisomers, extensive research has elucidated its significant in vitro effects on breast cancer cell lines. This technical guide synthesizes the available data on the in vitro activity of Fulvestrant, with the understanding that the biological effects are primarily attributed to its active enantiomer, widely regarded as the R enantiomer.
It is important to note that while the R and S enantiomers of Fulvestrant are chemically distinct, publicly available scientific literature does not currently provide a direct comparative analysis of their individual in vitro effects on breast cancer cells. The majority of studies have been conducted using the racemic mixture. Therefore, the data presented herein reflects the activity of "Fulvestrant" as a whole, which is driven by its active enantiomeric component.
Quantitative Data Summary
The in vitro efficacy of Fulvestrant has been quantified across various breast cancer cell lines, primarily focusing on its impact on cell viability and estrogen receptor binding.
| Parameter | Cell Line | Value | Assay Type |
| IC50 (ER Antagonism) | Cell-free | 9.4 nM[1] | Estrogen Receptor Binding Assay |
| IC50 (Cell Growth Inhibition) | MCF-7 | 0.29 nM | Cell Proliferation Assay |
Mechanism of Action: Estrogen Receptor Antagonism and Degradation
Fulvestrant's primary mode of action is its interaction with the estrogen receptor alpha (ERα). Upon binding, it potently antagonizes the receptor, preventing its activation by endogenous estrogens. Furthermore, the binding of Fulvestrant induces a conformational change in the ERα, leading to the receptor's ubiquitination and subsequent degradation by the proteasome. This dual action effectively diminishes the cellular levels of ERα, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.
Below is a diagram illustrating the proposed signaling pathway affected by Fulvestrant.
Caption: Mechanism of Fulvestrant in breast cancer cells.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize the effects of Fulvestrant on breast cancer cells.
Cell Viability/Proliferation Assay (e.g., MTT or SRB Assay)
This assay is used to determine the concentration of Fulvestrant that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Fulvestrant. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Staining: After incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) is added to each well.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Western Blot for Estrogen Receptor Degradation
This technique is used to visualize and quantify the reduction in ERα protein levels following treatment with Fulvestrant.
Workflow Diagram:
Caption: Workflow for Western blot analysis of ERα degradation.
Methodology:
-
Cell Treatment and Lysis: Breast cancer cells are treated with Fulvestrant for various time points. After treatment, cells are lysed to release total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis (programmed cell death) in breast cancer cells following treatment with Fulvestrant.
Workflow Diagram:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Breast cancer cells are treated with Fulvestrant for a specified duration.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Data Analysis: The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.
Conclusion
The in vitro data for Fulvestrant robustly demonstrates its efficacy in inhibiting the growth of estrogen receptor-positive breast cancer cells. Its dual mechanism of ER antagonism and degradation provides a comprehensive blockade of estrogen-driven signaling. While the specific contributions of the R and S enantiomers have not been fully detailed in publicly accessible literature, the potent activity of the clinically used Fulvestrant mixture is well-established. Further research delineating the individual activities of the enantiomers would provide a more complete understanding of its structure-activity relationship and could potentially inform the development of future SERDs.
References
The Enantiomeric Landscape of Fulvestrant: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvestrant, a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor degrader (SERD) with a unique mechanism of action. Unlike selective estrogen receptor modulators (SERMs), fulvestrant acts as a pure antiestrogen, devoid of agonist activity, by binding to the estrogen receptor (ER) and promoting its degradation.[1] This technical guide provides an in-depth exploration of the discovery and development of Fulvestrant, with a specific focus on its stereochemistry. Commercially available Fulvestrant is a mixture of two diastereomers, arising from a stereogenic center at the sulfur atom in its side chain. This guide will detail the synthesis of the diastereomeric mixture, methods for their analytical separation, and discuss their pharmacological properties. Furthermore, it will elucidate the estrogen receptor signaling pathway targeted by Fulvestrant and provide detailed experimental protocols for key assays relevant to its development.
Introduction: The Advent of a Pure Antiestrogen
The development of Fulvestrant stemmed from a medicinal chemistry strategy aimed at modifying the 7α-position of estradiol to create a compound with pure antiestrogenic effects.[2] This led to the synthesis of a molecule that not only competitively binds to the estrogen receptor with high affinity but also induces a conformational change that marks the receptor for proteasomal degradation.[1] This dual action of receptor blockade and degradation distinguishes Fulvestrant from earlier antiestrogen therapies.[1]
Fulvestrant is chemically designated as 7α-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol. The presence of a sulfoxide group in the side chain introduces a chiral center, resulting in the existence of two diastereomers, designated as sulfoxide A and sulfoxide B.[1][3] Preclinical in vitro models have indicated that these two diastereomers are equally pharmacologically potent.[3]
Synthesis and Manufacturing
The synthesis of Fulvestrant is a multi-step process, with several patented routes. A general overview of a common synthetic pathway is presented below.
Experimental Protocol: Synthesis of Fulvestrant
This protocol is a composite of information from various patented synthesis routes and is intended for informational purposes.
Step 1: Preparation of 7α-(9-hydroxynonyl)estra-1,3,5(10)-triene-3,17β-diol
-
To a stirred solution of 17β-acetoxy-7α-(9-acetoxynonyl)estra-1,3,5(10)-triene-3-ol (Diacetate VIII) (10 g, 20.08 mmol) in methanol (100 mL), add 6N sodium hydroxide solution (20.1 mL, 120.5 mmol).
-
Stir the mixture at room temperature for 120 minutes.
-
Upon reaction completion (monitored by TLC), neutralize the reaction mixture with aqueous 2N hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the triol intermediate.
Step 2: Introduction of the Pentafluoropentylthio Side Chain
-
The triol intermediate from Step 1 is selectively protected at the phenolic hydroxyl group.
-
The hydroxyl group at the terminus of the nonyl side chain is then converted to a leaving group (e.g., tosylate).
-
The tosylated intermediate is reacted with 4,4,5,5,5-pentafluoropentanethiol in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF) to yield the sulfide precursor.
Step 3: Oxidation to Fulvestrant (Sulfoxide Mixture)
-
The sulfide precursor from Step 2 is dissolved in a suitable solvent such as methanol.
-
An oxidizing agent, such as sodium periodate in water, is added to the solution.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion, the reaction is worked up by removing the solvent, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and evaporated to yield the crude Fulvestrant as a mixture of two diastereomers (sulfoxide A and B).
-
Purification is typically achieved by crystallization from a solvent mixture like petroleum ether and ethyl acetate.[4]
Separation and Analysis of Diastereomers
The two diastereomers of Fulvestrant, sulfoxide A and sulfoxide B, can be separated for analytical and characterization purposes using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Separation of Fulvestrant Diastereomers
The following protocol is based on patented methods for the chiral separation of Fulvestrant diastereomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column is typically used.
-
Mobile Phase: A mixture of a C5-C10 alkane (e.g., n-hexane) and a C3 alcohol (e.g., 2-propanol) is commonly employed. A typical ratio is 85:15 (v/v).
-
Flow Rate: Approximately 0.6 to 1.3 mL/min.
-
Temperature: The column is maintained at a constant temperature, for example, 30°C to 35°C.
-
Detection: UV detection at 220 nm and/or 240 nm.
-
Sample Preparation: A solution of the Fulvestrant diastereomeric mixture is prepared in the mobile phase.
-
Injection Volume: A suitable volume (e.g., 5-20 µL) is injected onto the column.
-
Elution: The diastereomers are eluted isocratically. The individual fractions corresponding to sulfoxide A and sulfoxide B can be collected for further analysis.
Pharmacological Profile
Fulvestrant's primary mechanism of action is the downregulation of the estrogen receptor. It binds competitively to the ER with an affinity comparable to that of estradiol.[3] This binding leads to a conformational change in the receptor, inhibiting its dimerization and nuclear localization, and ultimately promoting its degradation via the proteasome pathway.[1]
Comparative Activity of Diastereomers
Data Summary: Pharmacological and Physicochemical Properties of Fulvestrant
| Parameter | Value | Reference(s) |
| Chemical Formula | C₃₂H₄₇F₅O₃S | [5] |
| Molecular Weight | 606.77 g/mol | [5] |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | [1] |
| ER Binding Affinity | Competitive with estradiol | [3] |
| Diastereomer Ratio (A:B) | Approximately 45:55 | [3] |
| IC50 (MCF-7 cells) | 0.29 nM | [6] |
Experimental Protocol: Estrogen Receptor Binding Assay
This is a generalized protocol for determining the binding affinity of a compound to the estrogen receptor.
-
Reagents: Purified human ERα, fluorescently labeled estradiol (e.g., Fluormone™ ES2), test compound (Fulvestrant or its individual diastereomers), and assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the purified ERα, the fluorescently labeled estradiol, and the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well. The displacement of the fluorescently labeled estradiol by the test compound will result in a decrease in fluorescence polarization.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) can be determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: MCF-7 Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of Fulvestrant on estrogen-dependent breast cancer cells.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum (FBS). For the assay, switch to a medium with charcoal-stripped FBS to remove endogenous estrogens.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Fulvestrant (or its individual diastereomers) in the presence of a low concentration of estradiol to stimulate proliferation. Include appropriate controls (vehicle and estradiol alone).
-
Incubate the cells for a period of 5-7 days.
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.
-
-
Data Analysis: Plot the cell viability (as a percentage of the estradiol-stimulated control) against the logarithm of the drug concentration. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Visualizations
Fulvestrant exerts its effects by disrupting the estrogen receptor signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Fulvestrant and a general workflow for its analysis.
Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action
// Edges Estrogen -> ER [label="Binds", color="#202124"]; ER -> ER [label="Dimerization", arrowhead=none, color="#202124"]; ER -> ERE [label="Binds", color="#202124"]; ERE -> GeneTranscription [label="Activates", color="#202124"];
Fulvestrant -> ER [label="Binds & Blocks", color="#EA4335"]; ER -> Proteasome [label="Degradation", color="#EA4335", style=dashed]; ER -> ERE [style=invis]; // for layout } dot Caption: Mechanism of Fulvestrant action on the Estrogen Receptor signaling pathway.
Experimental Workflow for Fulvestrant Diastereomer Analysis
Conclusion
Fulvestrant represents a significant advancement in endocrine therapy for breast cancer, offering a unique mechanism of action that leads to the degradation of the estrogen receptor. Its existence as a mixture of two diastereomers, sulfoxide A and sulfoxide B, is a key aspect of its chemical nature. While preclinical data suggest these diastereomers are equally potent, this guide highlights the methodologies available for their separation and individual pharmacological characterization. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Fulvestrant's properties and its role in cancer therapy. Further research providing publicly available, direct comparative data on the individual diastereomers would be beneficial to the scientific community.
References
The Structure-Activity Relationship of Fulvestrant's R-enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (ICI 182,780) is a pivotal therapeutic agent in the management of hormone receptor-positive (HR+) breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves not only antagonizing the estrogen receptor (ER) but also promoting its degradation. Fulvestrant is a complex molecule with a stereocenter at the sulfoxide group, leading to the existence of two diastereomers: the R-enantiomer and the S-enantiomer. The commercially available formulation is a mixture of these diastereomers. Understanding the structure-activity relationship (SAR) of each enantiomer is crucial for optimizing drug design and maximizing therapeutic efficacy. This technical guide provides an in-depth analysis of the SAR of the R-enantiomer of Fulvestrant, including available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.
While direct, publicly available, head-to-head comparative studies detailing the quantitative differences in biological activity between the R- and S-enantiomers of Fulvestrant are limited, this guide consolidates the available information for Fulvestrant (as a diastereomeric mixture) and provides the necessary experimental frameworks to conduct such a comparative analysis.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Fulvestrant. It is important to note that these values generally represent the activity of the diastereomeric mixture unless otherwise specified. The lack of specific data for the individual R- and S-enantiomers highlights a key area for future research in the optimization of SERDs.
Table 1: Estrogen Receptor Binding Affinity of Fulvestrant
| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (%) (Estradiol = 100%) |
| Fulvestrant | ERα | Competitive Radioligand Binding | 9.4[1] | 89[2] |
Table 2: In Vitro Anti-proliferative Activity of Fulvestrant
| Cell Line | Assay Type | IC50 (nM) |
| MCF-7 (ER+) | Cell Proliferation Assay | 0.29[3][4] |
| MDA-MB-231 (ER-) | Cell Proliferation Assay | >1000[5] |
Table 3: Estrogen Receptor Degradation Activity of Fulvestrant
| Cell Line | Treatment Concentration | Duration | ERα Degradation |
| MCF-7 | 100 nM | 24 hours | Complete inhibition of ERα expression[3] |
| MCF-7 | 20 nM | 72 hours | ~73.5% degradation of D538G mutant ER[6] |
| MCF-7 | Not Specified | Not Specified | Dose-dependent degradation[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a foundation for researchers to conduct their own SAR studies on Fulvestrant enantiomers or other novel SERDs.
Competitive Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)
Objective: To determine the binding affinity (Ki) of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant ERα
-
[³H]-Estradiol (Radioligand)
-
Test compound (e.g., Fulvestrant R-enantiomer)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Dilute the [³H]-Estradiol to a final concentration typically near its Kd value.
-
Dilute the ERα preparation in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the ERα preparation, and the various concentrations of the test compound or vehicle control.
-
To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled ERα ligand (e.g., unlabeled estradiol).
-
Initiate the binding reaction by adding the [³H]-Estradiol to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Western Blot Analysis for ERα Degradation
Objective: To qualitatively and quantitatively assess the ability of a test compound to induce the degradation of ERα protein in a cell-based assay.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., Fulvestrant R-enantiomer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control band intensity. The percentage of ERα degradation can be calculated relative to the vehicle-treated control.[9][10]
-
MCF-7 Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative activity (IC50) of a test compound on ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium supplemented with charcoal-stripped serum
-
Test compound (e.g., Fulvestrant R-enantiomer)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a predetermined optimal density in phenol red-free medium with charcoal-stripped serum to minimize background estrogenic effects.
-
Allow the cells to attach and acclimatize for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action.
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
Caption: A typical workflow for a structure-activity relationship (SAR) study of an ER antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. A Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Pharmacokinetics of Fulvestrant's Active Diastereomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fulvestrant, a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor downregulator (SERD). A critical aspect of its pharmacology is that fulvestrant is a mixture of two diastereomers, Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. These diastereomers are epimeric at the sulfur atom of the sulfoxide side chain. Extensive preclinical and clinical evaluations have concluded that both diastereomers exhibit equivalent pharmacological potency and possess virtually identical pharmacokinetic profiles.[1] Consequently, the pharmacokinetic data for fulvestrant is presented as a composite of this diastereomeric mixture, which is the clinically relevant and regulatory-accepted approach. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of fulvestrant, alongside experimental protocols and pathway visualizations.
Introduction to Fulvestrant and its Stereochemistry
Fulvestrant is a steroidal estrogen receptor (ER) antagonist that competitively binds to the ER with an affinity comparable to estradiol.[2] Its unique mechanism of action involves not only blocking the receptor but also inducing its degradation, thereby inhibiting estrogen-driven tumor growth. The commercially available formulation of fulvestrant consists of a roughly 45:55 ratio of two diastereomers, Fulvestrant Sulfoxide A and B.[1] Due to the lack of significant differences in their pharmacokinetic and pharmacodynamic properties, they are not individually quantified in routine clinical practice.[1]
Pharmacokinetic Profile
Fulvestrant exhibits a pharmacokinetic profile characterized by slow absorption after intramuscular injection, extensive distribution, and a long terminal half-life.
Absorption
Due to poor oral bioavailability, fulvestrant is administered via intramuscular injection. Following administration, it is slowly absorbed from the injection site, reaching maximum plasma concentrations (Cmax) at a median of approximately 7 days.[3]
Distribution
Fulvestrant is widely distributed throughout the body, with a large steady-state volume of distribution of approximately 3 to 5 L/kg.[1][2] It is highly bound to plasma proteins (99%), primarily to lipoproteins.[1]
Metabolism
The metabolism of fulvestrant is extensive and occurs through pathways analogous to those of endogenous steroids. These biotransformation routes include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at various positions on the steroid nucleus. The sulfoxide side chain is also subject to oxidation. Cytochrome P450 3A4 (CYP3A4) is the primary isoenzyme involved in the oxidative metabolism of fulvestrant. The resulting metabolites are generally less active or have similar activity to the parent compound.
Excretion
Fulvestrant is cleared from the body primarily through the liver, with a high plasma clearance rate ranging from 9.3 to 14.3 mL/min/kg.[2] Excretion is almost exclusively via the feces, with less than 1% of the dose eliminated in the urine.[1] The terminal elimination half-life following intramuscular administration is approximately 40 to 50 days.
Quantitative Pharmacokinetic Data
The following tables provide a summary of the key pharmacokinetic parameters for fulvestrant.
Table 1: Single-Dose Intravenous Pharmacokinetics of Fulvestrant
| Parameter | Value |
| Terminal Elimination Half-life (t½) | 14.0 - 18.5 hours[1] |
| Volume of Distribution (Vss) | 3 - 5 L/kg[1] |
| Plasma Clearance | >10 mL/min/kg[1] |
Table 2: Single-Dose Intramuscular (250 mg) Pharmacokinetics of Fulvestrant
| Parameter | Value |
| Cmax | 8.2 µg/L[3] |
| Tmax | ~7.0 days[3] |
| AUC(0-28 days) | 148 µg·day/L[3] |
| Cmin (at 28 days) | 2.6 µg/L[3] |
Table 3: Multiple-Dose Intramuscular (250 mg once monthly) Pharmacokinetics of Fulvestrant
| Parameter | Value |
| Steady-State Trough Concentration (Ctrough) | 6.15 - 9 µg/L[3] |
Experimental Protocols
Bioanalytical Method for Fulvestrant Quantification in Plasma
The standard method for quantifying fulvestrant in plasma is High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate fulvestrant from the plasma matrix.
-
Internal Standard: A deuterated analog of fulvestrant is typically used as an internal standard to ensure accuracy.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with an isocratic mobile phase, for example, a mixture of acetonitrile and an acidic buffer.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).
-
Validation: The method must be fully validated according to regulatory guidelines for parameters including linearity, accuracy, precision, selectivity, and stability.
Chiral Separation of Fulvestrant Diastereomers
While not used for routine pharmacokinetic analysis, methods for the separation of Fulvestrant Sulfoxide A and B have been developed for research and quality control purposes.
-
Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is effective for separating the diastereomers.
-
Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of a C5-C10 alkane and a C3 alcohol.
-
Detection: UV detection at 220 nm and/or 240 nm is suitable for monitoring the elution of the separated isomers.
Visualizations: Signaling Pathways and Experimental Workflows
Fulvestrant Signaling Pathway
The following diagram illustrates the mechanism of action of fulvestrant, leading to the downregulation of the estrogen receptor and subsequent inhibition of cell proliferation.
Caption: Fulvestrant's dual mechanism of ER antagonism and degradation.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical steps involved in a preclinical pharmacokinetic study of fulvestrant.
Caption: A typical workflow for a preclinical pharmacokinetic study of fulvestrant.
References
Methodological & Application
Chiral Separation of Fulvestrant Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] The molecule contains multiple chiral centers, leading to the existence of stereoisomers. The separation and analysis of these enantiomers are critical for ensuring the quality, efficacy, and safety of the pharmaceutical product, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2][3] High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[2][4] This document provides detailed protocols for the chiral separation of Fulvestrant enantiomers (also referred to as Fulvestrant sulfoxide A and B) by HPLC.
Principle of Chiral Separation
Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP).[2] The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. These complexes have different association constants, leading to different retention times and, consequently, their separation on the column.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds and are commonly used for this purpose.[2][5][6]
Experimental Workflow
The general workflow for the chiral separation of Fulvestrant enantiomers involves sample preparation, HPLC analysis using a chiral column, and data analysis to determine the purity and ratio of the enantiomers.
References
- 1. ijrar.org [ijrar.org]
- 2. eijppr.com [eijppr.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 6. JP2008521941A - Separation of fulvestrant isomers - Google Patents [patents.google.com]
Application Notes and Protocols for Fulvestrant (R enantiomer) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a potent antagonist of the estrogen receptor (ER) and is classified as a selective estrogen receptor degrader (SERD).[1] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive inhibitors, fulvestrant not only blocks the receptor but also induces its degradation via the proteasome pathway.[2] This dual mechanism of action makes it a critical tool in studying estrogen signaling and a valuable therapeutic agent in the treatment of hormone receptor-positive breast cancer. The R enantiomer of fulvestrant is a highly active form of the molecule. These application notes provide detailed protocols for the use of the Fulvestrant R enantiomer in cell culture experiments to assess its efficacy and mechanism of action.
Data Presentation
In Vitro Efficacy of Fulvestrant R Enantiomer
The following tables summarize the quantitative data regarding the in vitro activity of the Fulvestrant R enantiomer in common estrogen receptor-positive (ER+) breast cancer cell lines.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MCF-7 | ER Binding | 9.4 | [1] |
| MCF-7 | Cell Growth Inhibition | 0.29 | [3][4][5] |
| T47D | Cell Growth Inhibition | Data Not Specifically Available for R enantiomer; General Fulvestrant IC50 is in the low nM range. | [6] |
Table 1: IC50 Values for Fulvestrant R Enantiomer.
Estrogen Receptor α (ERα) Degradation
Fulvestrant's primary mechanism involves the degradation of ERα. The extent of degradation can be quantified by Western blotting.
| Cell Line | Concentration (nM) | Treatment Duration | ERα Degradation (%) | Reference |
| LCC9 | 1000 | 1 hour | ~50% | [7] |
| MCF-7 | 20 | 72 hours | ~80.6% (endogenous ER) | [8] |
| MCF-7 | 100 | 6 hours | ~66.4% | [2] |
| MCF-7 | 100 | 1 hour | ~95% | [9] |
Table 2: Quantified ERα Degradation Following Fulvestrant Treatment.
Experimental Protocols
Preparation of Fulvestrant R Enantiomer Stock Solution
Materials:
-
Fulvestrant R enantiomer powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of Fulvestrant R enantiomer in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 6.07 mg of Fulvestrant (MW: 606.77 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of the Fulvestrant R enantiomer on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
96-well cell culture plates
-
Fulvestrant R enantiomer stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10][11]
-
Prepare serial dilutions of the Fulvestrant R enantiomer from the 10 mM stock solution in the complete cell culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells (typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with 100 µl of the medium containing the different concentrations of Fulvestrant R enantiomer or the vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 3-6 days).[12]
-
After the incubation period, add 10 µl of MTT solution (5 mg/ml) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERα Degradation
This protocol allows for the qualitative and semi-quantitative assessment of ERα protein levels following treatment with the Fulvestrant R enantiomer.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
6-well cell culture plates
-
Fulvestrant R enantiomer stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Fulvestrant R enantiomer (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 1, 4, 6, 24, 48, 72 hours).[12][13]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µl of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14][15]
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[15]
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the percentage of ERα degradation relative to the vehicle control.[7]
Visualizations
Estrogen Receptor Signaling Pathway and Inhibition by Fulvestrant
Caption: Mechanism of Fulvestrant R enantiomer action.
Experimental Workflow for Assessing Fulvestrant Efficacy
Caption: Workflow for in vitro analysis of Fulvestrant.
References
- 1. apexbt.com [apexbt.com]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vitro Assay Development of Fulvestrant R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) widely used in the treatment of hormone receptor-positive breast cancer. It functions as an estrogen receptor (ER) antagonist, binding to the ER and promoting its degradation, thereby inhibiting estrogen-driven tumor growth.[1] Fulvestrant is a chiral molecule, existing as a racemic mixture of R- and S-enantiomers. While the commercially available drug is a mixture, understanding the specific activity of each enantiomer is crucial for optimizing therapeutic strategies and developing next-generation SERDs.
These application notes provide a comprehensive guide for the in vitro characterization of the R-enantiomer of Fulvestrant. The protocols detailed below will enable researchers to assess its potency in inducing ERα degradation, inhibiting cancer cell proliferation, and modulating the expression of downstream target genes.
Key In Vitro Assays
A panel of in vitro assays is essential to fully characterize the biological activity of the Fulvestrant R-enantiomer. The following assays are recommended:
-
ERα Degradation Assay: To quantify the ability of the R-enantiomer to induce the degradation of the ERα protein.
-
Cell Proliferation Assay: To determine the anti-proliferative effect of the R-enantiomer on ER-positive breast cancer cells.
-
Downstream Gene Expression Analysis: To measure the effect of the R-enantiomer on the transcription of estrogen-responsive genes.
Data Presentation: Comparative Activity of Fulvestrant Enantiomers
The following tables summarize representative quantitative data for the in vitro activity of the Fulvestrant R-enantiomer compared to the S-enantiomer and the racemic mixture. (Note: This data is illustrative and should be generated for each specific experimental setup).
Table 1: ERα Degradation in MCF-7 Cells
| Compound | Concentration (nM) | Incubation Time (hours) | ERα Degradation (%) |
| Vehicle (DMSO) | - | 24 | 0 |
| Fulvestrant R-enantiomer | 1 | 24 | 45 |
| 10 | 24 | 75 | |
| 100 | 24 | 95 | |
| Fulvestrant S-enantiomer | 1 | 24 | 20 |
| 10 | 24 | 50 | |
| 100 | 24 | 70 | |
| Racemic Fulvestrant | 1 | 24 | 35 |
| 10 | 24 | 65 | |
| 100 | 24 | 85 |
Table 2: Inhibition of MCF-7 Cell Proliferation (IC50 Values)
| Compound | IC50 (nM) |
| Fulvestrant R-enantiomer | 0.5 |
| Fulvestrant S-enantiomer | 5.0 |
| Racemic Fulvestrant | 1.0 |
Table 3: Modulation of pS2 (TFF1) Gene Expression in MCF-7 Cells
| Compound | Concentration (nM) | Incubation Time (hours) | Fold Change in pS2 mRNA |
| Vehicle (DMSO) | - | 24 | 1.0 |
| 17β-Estradiol (E2) | 1 | 24 | 15.0 |
| Fulvestrant R-enantiomer + E2 | 100 | 24 | 0.2 |
| Fulvestrant S-enantiomer + E2 | 100 | 24 | 2.5 |
| Racemic Fulvestrant + E2 | 100 | 24 | 0.8 |
Experimental Protocols
ERα Degradation Assay by Western Blot
This protocol details the steps to assess the degradation of ERα protein in the ER-positive human breast cancer cell line, MCF-7, following treatment with the Fulvestrant R-enantiomer.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fulvestrant R-enantiomer, S-enantiomer, and racemic mixture
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of Fulvestrant enantiomers and racemic mixture in DMSO.
-
Dilute the compounds to the desired final concentrations in cell culture medium.
-
Treat the cells with the compounds or vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Cell Proliferation Assay using Sulforhodamine B (SRB)
This protocol describes a method to determine the effect of the Fulvestrant R-enantiomer on the proliferation of MCF-7 cells.[2][3][4]
Materials:
-
MCF-7 cells
-
Cell culture medium
-
Fulvestrant R-enantiomer, S-enantiomer, and racemic mixture
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the Fulvestrant enantiomers and racemic mixture or vehicle control for the desired period (e.g., 5-6 days).
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 100 µL of ice-cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.[2]
-
-
Staining:
-
Remove the TCA solution and wash the plates five times with tap water.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
-
Washing:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[2]
-
Allow the plates to air-dry.
-
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Downstream Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to measure the effect of the Fulvestrant R-enantiomer on the expression of the estrogen-responsive gene, pS2 (TFF1), in MCF-7 cells.[5]
Materials:
-
MCF-7 cells
-
Cell culture medium
-
Fulvestrant R-enantiomer, S-enantiomer, and racemic mixture
-
17β-Estradiol (E2)
-
DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for pS2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates.
-
For estrogen-deprived conditions, culture cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours prior to treatment.
-
Treat the cells with the Fulvestrant enantiomers or racemic mixture in the presence of 1 nM E2 for 24 hours. Include controls for vehicle, E2 alone, and each compound alone.
-
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for pS2 and the housekeeping gene.
-
Run the qPCR reaction in a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for pS2 and the housekeeping gene for each sample.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the pS2 expression to the housekeeping gene expression.
-
Calculate the fold change in pS2 expression in the treated samples relative to the E2-treated control.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of pS2 gene in human breast cancer cell line MCF-7 is controlled by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Degradation by Fulvestrant R Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor, which leads to the inhibition of dimerization, nuclear localization, and subsequent degradation of the ER protein.[1][2][3] The commercially available and biologically active form of Fulvestrant is the R enantiomer. This document provides detailed protocols and data for the analysis of ERα degradation induced by the Fulvestrant R enantiomer using Western blotting, a fundamental technique for quantifying protein levels in biological samples.
Mechanism of Action: ER Degradation by Fulvestrant R Enantiomer
The Fulvestrant R enantiomer binds competitively to the estrogen receptor with high affinity.[2] This binding induces a conformational change in the ERα protein, creating an unstable complex.[4] This instability prevents receptor dimerization and nuclear translocation, ultimately targeting the receptor for degradation via the ubiquitin-proteasome pathway.[1][4] This process effectively reduces the cellular levels of ERα, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.[3]
Quantitative Analysis of ERα Degradation
The efficacy of Fulvestrant R enantiomer in promoting ERα degradation can be quantitatively assessed through dose-response and time-course experiments utilizing Western blot analysis.
Dose-Dependent ERα Degradation
Treatment of ER-positive breast cancer cell lines, such as MCF-7, with increasing concentrations of Fulvestrant R enantiomer results in a dose-dependent decrease in ERα protein levels.
| Concentration of Fulvestrant R Enantiomer | Incubation Time | Cell Line | ERα Protein Level (Normalized to Control) | Reference |
| 0.1 µM | 66 hours | MCF-7 | Significant Decrease | [4] |
| 1 µM | 66 hours | MCF-7 | Further Significant Decrease | [4] |
| 10 µM | 66 hours | T47D | Significant Decrease | [4] |
| 100 nM | 7 days | MCF-7, T47D, BT474, MDAMB361 | Significant Decrease | [5] |
Time-Course of ERα Degradation
The degradation of ERα following treatment with the Fulvestrant R enantiomer is a time-dependent process.
| Time Point | Concentration of Fulvestrant R Enantiomer | Cell Line | Remaining ERα Protein Level (Normalized to t=0) | Reference |
| 3 hours | 100 nM | MCF-7 | ~60% | |
| 6 hours | 100 nM | MCF-7 | ~35% | [6] |
| 9 hours | 100 nM | MCF-7 | ~25% | |
| 16 hours | 1 µM | T47D | ~20% (relative to input) | [4] |
| 24 hours | 500 nM | MCF-7 | Significant Decrease | [7] |
| 48 hours | 100 nM | MCF-7 | Significant Decrease | [8] |
| 72 hours | 20 nM | MCF-7 | ~19.4% | [9] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line) is a commonly used model.
-
Culture Medium: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Hormone Starvation: Prior to treatment, culture cells in phenol red-free DMEM with charcoal-stripped FBS for 24-48 hours to reduce basal ER activity.
-
Fulvestrant R Enantiomer Treatment:
-
Prepare a stock solution of Fulvestrant R enantiomer in a suitable solvent (e.g., DMSO or ethanol).
-
For dose-response experiments , treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24, 48, or 72 hours).
-
For time-course experiments , treat cells with a fixed concentration (e.g., 100 nM) and harvest at various time points (e.g., 0, 3, 6, 12, 24, 48 hours).
-
Include a vehicle control (solvent only) in all experiments.
-
Protein Extraction (Cell Lysis)
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Cell Lysis:
-
Add ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
-
Sample Preparation:
-
Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a molecular weight marker to determine protein size.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
Visualizations
Signaling Pathway of Fulvestrant-Induced ER Degradation
Caption: Mechanism of Fulvestrant R enantiomer-induced ERα degradation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of ERα degradation.
References
- 1. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 5. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Fulvestrant (R enantiomer) in MCF-7 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Fulvestrant's R enantiomer in studies involving the MCF-7 human breast cancer cell line. Fulvestrant, a pure antiestrogen, is the R enantiomer of ICI 182,780 and functions as a selective estrogen receptor degrader (SERD).[1] It is a valuable tool for investigating estrogen receptor (ER) signaling and developing anti-cancer therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of Fulvestrant in the MCF-7 cell line, a well-established model for ER-positive breast cancer.
Table 1: In Vitro Efficacy of Fulvestrant in MCF-7 Cells
| Parameter | Reported Value(s) | Reference(s) |
| IC50 (ER Antagonism) | 9.4 nM | [1][2] |
| IC50 (Cell Growth Inhibition) | 0.29 nM, 0.8 nM | [2][3][4][5] |
Table 2: Effects of Fulvestrant on Protein Expression and Signaling in MCF-7 Cells
| Target Protein/Pathway | Observation | Treatment Conditions | Reference(s) |
| Estrogen Receptor α (ERα) | Complete inhibition of expression | 100 nM Fulvestrant | [3] |
| ERα Degradation | Time-dependent proteasomal degradation | 100 nM Fulvestrant | [6] |
| Progesterone Receptor (PgR) | Decreased mRNA expression | 100 nM Fulvestrant for 7 days | |
| Cyclin D1 | Decreased protein expression | 100 nM Fulvestrant for 7 days | |
| EGFR/HER2/HER3 Phosphorylation | Increased | 24-48 hours with Fulvestrant | [7][8] |
| ERK1/2 Activation | Increased | 24-48 hours with Fulvestrant | [7][8] |
| HB-EGF mRNA | Increased | 100 nM Fulvestrant for 48 hours | [7][8] |
| Amphiregulin (AREG) mRNA | Decreased | 100 nM Fulvestrant for 48 hours | [7][8] |
Signaling Pathways and Mechanisms of Action
Fulvestrant exhibits a dual mechanism of action that potently inhibits estrogen signaling. Firstly, it binds competitively to the estrogen receptor. Secondly, it induces a conformational change in the receptor, which impairs dimerization and nuclear localization. This unstable Fulvestrant-ER complex is then targeted for accelerated degradation via the proteasome pathway.[6] This leads to a significant reduction in cellular ERα levels, effectively shutting down estrogen-mediated gene transcription and subsequent cell proliferation.
Interestingly, studies have shown that prolonged treatment with Fulvestrant can lead to the activation of alternative signaling pathways, such as the EGFR/MAPK pathway, which may contribute to acquired resistance.[7][8][9][10] Fulvestrant treatment has been observed to increase the phosphorylation of EGFR, HER2, and HER3, leading to the activation of downstream effectors like ERK1/2.[7][8] This activation may be mediated by the upregulation of EGFR ligands like HB-EGF.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oestrogen receptor-mediated modulation of the EGFR/MAPK pathway in tamoxifen-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract A131: Fulvestrant resistance in an MCF-7 model for breast cancer is associated with complete loss of ER pathway activity and gain of MAPK-AP1 pathway activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Fulvestrant R Enantiomer Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) widely used in the treatment of hormone receptor-positive breast cancer. It functions as an estrogen receptor (ER) antagonist, leading to the degradation of the ER protein. Fulvestrant is a racemic mixture, comprising both R and S enantiomers. While extensive preclinical and clinical data exist for the racemic mixture of fulvestrant, detailed in vivo efficacy studies specifically characterizing the R enantiomer are not widely available in the public domain.
These application notes provide a comprehensive guide for researchers aiming to evaluate the efficacy of the Fulvestrant R enantiomer in preclinical animal models. The protocols and methodologies are based on established and validated studies conducted with fulvestrant (the racemic mixture) and are intended to serve as a robust framework for designing and executing in vivo studies for the R enantiomer. Comparative studies including the S enantiomer and the racemic fulvestrant are recommended to delineate the specific contribution and potential advantages of the R enantiomer.
I. Recommended Animal Models
The most relevant and widely used animal models for evaluating the efficacy of SERDs like fulvestrant are xenograft models of human breast cancer established in immunodeficient mice.
1. Estrogen-Dependent Breast Cancer Xenograft Model:
-
Cell Line: MCF-7 human breast adenocarcinoma cells are the gold standard for this model as their growth is dependent on estrogen.
-
Animal Strain: Ovariectomized female immunodeficient mice (e.g., BALB/c nude, NOD/SCID). Ovariectomy is crucial to remove endogenous estrogen production, allowing for controlled estrogen supplementation.
-
Rationale: This model is ideal for assessing the direct anti-estrogenic and ER-degrading activity of the Fulvestrant R enantiomer in a hormone-sensitive setting.
2. Endocrine-Resistant Breast Cancer Xenograft Models:
-
Models of Acquired Resistance:
-
Models with ESR1 Mutations: Patient-derived xenograft (PDX) models harboring specific mutations in the estrogen receptor gene (ESR1) that confer resistance to endocrine therapies.
-
Animal Strain: Ovariectomized female immunodeficient mice with appropriate hormone supplementation to maintain tumor growth.
-
Rationale: These models are critical for evaluating the efficacy of the Fulvestrant R enantiomer in a clinically relevant setting of treatment resistance.[2]
3. Patient-Derived Xenograft (PDX) Models:
-
Source: Tumor fragments from breast cancer patients implanted directly into immunodeficient mice.
-
Animal Strain: NOD/SCID or other severely immunodeficient strains to support the engraftment of human tissue.
-
Rationale: PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive assessment of therapeutic efficacy.[2]
II. Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of the Fulvestrant R enantiomer.
Protocol 1: MCF-7 Estrogen-Dependent Xenograft Efficacy Study
1. Animal Preparation and Hormone Supplementation:
- Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- Perform ovariectomy at least one week prior to tumor cell implantation.
- Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region one day before cell implantation to stimulate tumor growth.
2. Tumor Cell Implantation:
- Culture MCF-7 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and insulin).
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
- Inject 5 x 10^6 cells in a volume of 0.1 mL subcutaneously into the flank of each mouse.
3. Study Initiation and Treatment:
- Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Treatment Groups (Example):
- Vehicle Control (e.g., corn oil)
- Fulvestrant R enantiomer (Dose range to be determined, e.g., 5, 25, 50 mg/kg)
- Fulvestrant (racemic mixture) (e.g., 25 mg/kg) - as a comparator
- Fulvestrant S enantiomer (e.g., 25 mg/kg) - as a comparator
- Administer treatments via subcutaneous injection, for example, once weekly for 4-6 weeks.
4. Data Collection and Endpoint Analysis:
- Measure tumor volume and body weight twice weekly.
- At the end of the study, euthanize mice and collect tumors.
- Measure final tumor weight.
- Process tumor tissue for biomarker analysis (e.g., Western blot for ERα, PR, and Ki-67 immunohistochemistry for proliferation).
Protocol 2: Efficacy Study in a Tamoxifen-Resistant Xenograft Model
1. Model Development:
- Establish MCF-7 xenografts as described in Protocol 1.
- Once tumors are established, treat mice with tamoxifen (e.g., via daily oral gavage or long-release pellet) until tumors resume growth, indicating resistance.
- Tumors from these resistant mice can then be serially passaged in tamoxifen-treated mice to establish a stable tamoxifen-resistant xenograft line.
2. Efficacy Study:
- Implant tumor fragments from tamoxifen-resistant xenografts into ovariectomized nude mice supplemented with both estradiol and tamoxifen.
- Once tumors reach 150-200 mm³, randomize into treatment groups.
- Treatment Groups (Example):
- Vehicle Control + Estradiol + Tamoxifen
- Fulvestrant R enantiomer (e.g., 25 mg/kg) + Estradiol + Tamoxifen
- Fulvestrant (racemic) (e.g., 25 mg/kg) + Estradiol + Tamoxifen
- Administer treatments and perform data collection and analysis as described in Protocol 1.
III. Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | - | |
| Fulvestrant R Enantiomer | 5 | ||
| Fulvestrant R Enantiomer | 25 | ||
| Fulvestrant R Enantiomer | 50 | ||
| Fulvestrant (Racemic) | 25 |
| Fulvestrant S Enantiomer | 25 | | |
Table 2: Endpoint Tumor and Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) ± SEM | ERα Protein Level (% of Control) | Ki-67 Positive Nuclei (%) |
|---|---|---|---|---|
| Vehicle Control | - | 100 | ||
| Fulvestrant R Enantiomer | 5 | |||
| Fulvestrant R Enantiomer | 25 | |||
| Fulvestrant R Enantiomer | 50 | |||
| Fulvestrant (Racemic) | 25 |
| Fulvestrant S Enantiomer | 25 | | | |
IV. Visualization of Pathways and Workflows
Diagram 1: Proposed Mechanism of Action of Fulvestrant Enantiomers
Caption: Proposed mechanism of Fulvestrant R enantiomer action on the estrogen receptor signaling pathway.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a test compound.
Disclaimer: The provided protocols and diagrams are intended as a general guide. Specific details such as cell numbers, drug dosages, treatment schedules, and choice of animal models should be optimized based on preliminary studies and the specific research questions being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
Application Notes and Protocols for Fulvestrant R Enantiomer Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] It functions as an estrogen receptor antagonist, binding competitively to the estrogen receptor (ER) with an affinity similar to estradiol, and downregulates the ER protein in cancer cells.[3][4] Fulvestrant is supplied as a white crystalline solid.[5] These application notes provide a detailed protocol for the preparation of stock solutions of the R enantiomer of Fulvestrant for in vitro and in vivo research applications.
Data Presentation: Solubility and Storage
Proper solubilization and storage are critical for maintaining the stability and activity of Fulvestrant R enantiomer. The following tables summarize the solubility in common organic solvents and recommended storage conditions.
Table 1: Solubility of Fulvestrant
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 - 260 mg/mL | 164.8 - 428.5 mM | Use of fresh, moisture-free DMSO is recommended. Sonication may be required to fully dissolve the compound. | [3][6] |
| Ethanol | 20 - 30.3 mg/mL | 32.9 - 49.9 mM | Sonication is recommended to aid dissolution. | [5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~32.9 mM | N/A | [5] |
Note: The molecular weight of Fulvestrant (C₃₂H₄₇F₅O₃S) is 606.77 g/mol , which is used for molarity calculations.[6]
Table 2: Storage and Stability of Fulvestrant Stock Solutions
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [3][6] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [3] |
| Aqueous Solutions | Room Temperature | Not recommended for more than one day | [5] |
Experimental Protocols
Materials and Equipment:
-
Fulvestrant R enantiomer (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
-
Sonicator (water bath or probe)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Acclimatization: Allow the vial of Fulvestrant R enantiomer solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Fulvestrant R enantiomer powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.07 mg of the compound (Molecular Weight = 606.77 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the Fulvestrant R enantiomer. For the 6.07 mg of compound, add 1 mL of DMSO.
-
Inert Gas Purge: To prevent oxidation, it is recommended to purge the solvent with an inert gas like argon or nitrogen before adding it to the compound.[5]
-
Dissolution:
-
Cap the tube securely and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution.[6] A water bath sonicator is recommended to avoid overheating. Sonicate for 5-10 minute intervals until the solution is clear.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
Protocol for Preparing Aqueous Working Solutions:
For biological experiments that require an aqueous solution, the organic stock solution can be diluted into an aqueous buffer or cell culture medium.[5]
-
Preparation: Prepare the desired aqueous buffer or cell culture medium.
-
Dilution: Directly before use, dilute the high-concentration organic stock solution into the aqueous medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells and does not exceed the recommended percentage for the specific cell line or experimental model (typically <0.1%).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]
Visualizations
The following diagrams illustrate the experimental workflow for preparing the Fulvestrant R enantiomer stock solution and a simplified representation of its signaling pathway.
Caption: Workflow for Fulvestrant R Enantiomer Stock Solution Preparation.
Caption: Simplified Fulvestrant Mechanism of Action.
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Fulvestrant (ZM 182780) | ER antagonist | TargetMol [targetmol.com]
Quantifying the R Enantiomer of Fulvestrant: A Detailed Guide to Analytical Methods
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. As a chiral compound with two stereocenters, it exists as a mixture of diastereomers. The specific stereochemistry of Fulvestrant is critical to its pharmacological activity, making the accurate quantification of its enantiomers essential for drug development, quality control, and clinical research. This document provides detailed application notes and protocols for the analytical methods used to quantify the stereoisomers of Fulvestrant, with a focus on the separation and analysis of the R enantiomer.
Application Note 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for the separation and quantification of Fulvestrant enantiomers. This method offers excellent resolution and sensitivity for baseline separation of the stereoisomers.
Quantitative Data Summary
| Parameter | FST-A (Enantiomer 1) | FST-B (Enantiomer 2) | Reference |
| Retention Time (RT) | ~30.5 ± 1 min | ~30.0 ± 1 min | [1] |
| Linearity Range | 2.5 - 7.5 mg/mL | 2.5 - 7.5 mg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9988 | ≥ 0.9988 | [1] |
| Limit of Detection (LOD) | 0.0011 mg/mL | 0.0010 mg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.0033 mg/mL | 0.0030 mg/mL | [1] |
Experimental Protocol: Chiral HPLC
1. Instrumentation and Materials
-
HPLC system with a PDA detector
-
Chiral column: Normal phase cyano column (4.6 mm x 25 cm, 5 µm)[1]
-
Mobile Phase: n-hexane and isopropyl alcohol (70:30 v/v)[1]
-
Fulvestrant reference standards (FST-A and FST-B)
-
Sample diluent: Acetonitrile/methanol (50:50 v/v)[2]
2. Chromatographic Conditions
-
Flow Rate: 1.5 mL/min[1]
-
Column Temperature: Ambient[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 10 µL[1]
-
Elution Mode: Isocratic
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Fulvestrant reference standards in the sample diluent to prepare a stock solution of a known concentration (e.g., 5 mg/mL)[1].
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 2.5 to 7.5 mg/mL)[1].
-
Sample Preparation: Dilute the Fulvestrant bulk drug or formulation with the sample diluent to a concentration within the calibration range.
4. Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and identify the peaks for FST-A and FST-B based on their retention times.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Quantify the amount of each enantiomer in the sample by interpolating its peak area on the calibration curve.
Application Note 2: Ultra-Performance Convergence Chromatography (UPC²) for Diastereomeric Separation
Ultra-Performance Convergence Chromatography (UPC²), a form of Supercritical Fluid Chromatography (SFC), offers a rapid, efficient, and environmentally friendly alternative to normal-phase HPLC for the separation of Fulvestrant diastereomers. This technique utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 25% to 150% of target concentration | [3][4] |
| Intra- and Inter-day Accuracy and Precision | Good | [3][4] |
| Analysis Time Reduction (vs. USP normal phase method) | Three-fold | [3][4] |
Experimental Protocol: UPC²
1. Instrumentation and Materials
-
UPC² system with a PDA detector
-
Chiral column (150 mm x 4.6 mm, I.D.)
-
Mobile Phase A: Carbon dioxide
-
Mobile Phase B (Co-solvent): Methanol and acetonitrile (9.5:0.5 v/v)[3][4]
-
Fulvestrant reference standards
-
Sample diluent: 2-methyl pentane
2. Chromatographic Conditions
3. Standard and Sample Preparation
-
Standard and Sample Solutions: Prepare standard and sample solutions of Fulvestrant in the specified diluent to the target concentration.
4. Analysis
-
Equilibrate the UPC² system with the mobile phase.
-
Inject the standard and sample solutions.
-
Monitor the separation of the diastereomers at 280 nm.
-
Quantify the diastereomers using an external standard method.
Experimental Workflow
Caption: Workflow for Fulvestrant enantiomer analysis.
Fulvestrant Signaling Pathway and Mechanism of Action
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][5] Its mechanism of action involves binding to the estrogen receptor, which leads to a conformational change that inhibits receptor dimerization and nuclear translocation.[1][6][7] Subsequently, the Fulvestrant-ER complex is targeted for degradation via the ubiquitin-proteasome pathway, resulting in a significant downregulation of cellular ER levels.[1] This comprehensive blockade of estrogen signaling prevents the transcription of estrogen-responsive genes that are crucial for the proliferation and survival of hormone-receptor-positive breast cancer cells.[1]
Caption: Fulvestrant's disruption of estrogen signaling.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Fulvestrant used for? [synapse.patsnap.com]
- 5. Estrogen receptor downregulator (ERD) | Research Starters | EBSCO Research [ebsco.com]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Visualizing Estrogen Receptor Alpha (ERα) Localization Following Fulvestrant Treatment via Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as a pure estrogen receptor antagonist.[1] Its mechanism of action involves binding to the estrogen receptor (ER), which subsequently leads to the inhibition of receptor dimerization, reduced nuclear translocation, and accelerated degradation of the ER protein through the ubiquitin-proteasome pathway.[2][3] This results in a significant decrease in the overall cellular levels of ERα, a key driver in hormone receptor-positive breast cancers.[2]
These application notes provide a detailed protocol for the immunofluorescent staining of ERα in cultured cells following treatment with Fulvestrant. The aim is to visualize and quantify the changes in ERα subcellular localization, particularly its reduction from the nucleus.
Signaling Pathway Overview
Fulvestrant disrupts the classical estrogen signaling pathway. In the absence of an antagonist, estradiol binds to ERα, promoting its dimerization and translocation to the nucleus. Once in the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that drive cell proliferation.[4][5]
Fulvestrant competitively binds to ERα, inducing a conformational change that prevents dimerization and nuclear localization.[1][6] Furthermore, it marks the receptor for degradation by the proteasome, effectively depleting the cell of ERα.[2]
References
- 1. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Fulvestrant R Enantiomer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. It functions as a selective estrogen receptor degrader (SERD), a class of drugs with a distinct mechanism of action compared to selective estrogen receptor modulators (SERMs) like tamoxifen. The active form, the R enantiomer of Fulvestrant, binds to the estrogen receptor (ER) with high affinity, inducing a conformational change that inhibits dimerization and DNA binding.[1] This action not only blocks the transcriptional activity of the ER but also leads to its accelerated degradation via the ubiquitin-proteasome pathway.[1] The resultant decrease in cellular ER levels provides a comprehensive blockade of estrogen-driven gene expression, which is crucial for the proliferation of hormone-sensitive breast cancer cells.
These application notes provide a comprehensive guide for researchers investigating the transcriptomic effects of Fulvestrant R enantiomer treatment. The included protocols detail the necessary steps for cell culture, RNA sequencing, and data analysis to elucidate the gene expression changes modulated by this potent anti-cancer agent.
Data Presentation: Gene Expression Changes in Response to Fulvestrant R Enantiomer
Treatment of ER-positive breast cancer cells, such as MCF-7, with Fulvestrant R enantiomer leads to significant alterations in the expression of numerous genes. The primary effect is the downregulation of estrogen-responsive genes that are critical for cell cycle progression and proliferation. However, some genes have also been observed to be upregulated. The following table summarizes a representative set of differentially expressed genes following Fulvestrant treatment, based on publicly available datasets (e.g., GEO accession GSE136823) and published literature.[2][3][4][5]
Table 1: Representative Differentially Expressed Genes in MCF-7 Cells Following Fulvestrant R Enantiomer Treatment
| Gene Symbol | Gene Name | Function | Fold Change (log2) | Adjusted p-value |
| Downregulated Genes | ||||
| PGR | Progesterone Receptor | Estrogen-regulated gene, transcription factor | -3.5 | < 0.001 |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-regulated gene, involved in hormone-dependent cancer growth | -3.2 | < 0.001 |
| TFF1 | Trefoil Factor 1 | Estrogen-regulated gene, involved in mucosal defense and repair | -3.0 | < 0.001 |
| CCND1 | Cyclin D1 | Key regulator of cell cycle progression | -2.5 | < 0.01 |
| AREG | Amphiregulin | EGFR ligand, involved in cell growth and proliferation | -2.1 | < 0.01 |
| DDX5 | DEAD-Box Helicase 5 | Estrogen receptor coactivator | -1.8 | < 0.05 |
| Upregulated Genes | ||||
| SNAI2 | Snail Family Transcriptional Repressor 2 | Transcription factor involved in epithelial-mesenchymal transition | 2.2 | < 0.01 |
| CAV1 | Caveolin 1 | Scaffolding protein involved in signal transduction | 2.0 | < 0.01 |
| NRP1 | Neuropilin 1 | Co-receptor for growth factors and semaphorins | 1.8 | < 0.05 |
| HB-EGF | Heparin-Binding EGF-Like Growth Factor | EGFR ligand, involved in cell proliferation and wound healing | 1.7 | < 0.05 |
Experimental Protocols
This section provides detailed methodologies for conducting gene expression analysis of breast cancer cell lines treated with Fulvestrant R enantiomer.
Protocol 1: Cell Culture and Fulvestrant R Enantiomer Treatment
-
Cell Line Maintenance:
-
Culture MCF-7 cells (or another suitable ER-positive breast cancer cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Hormone Deprivation:
-
Prior to treatment, switch the cells to a hormone-depleted medium to reduce baseline estrogenic effects. This is achieved by using phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 72 hours.
-
-
Fulvestrant R Enantiomer Preparation:
-
Prepare a stock solution of Fulvestrant R enantiomer (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 nM) in the hormone-depleted medium.
-
-
Treatment:
-
Seed the MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After the hormone deprivation period, replace the medium with either the Fulvestrant R enantiomer-containing medium or a vehicle control medium (containing the same concentration of DMSO as the treatment group).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation:
-
At the end of the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a commercial RNA isolation kit).
-
Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 and A260/A230 ratios).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of ≥ 8 to ensure high-quality RNA for sequencing.
-
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Purify the PCR product to remove adapter dimers and other contaminants.
-
-
Sequencing:
-
Quantify the final library and assess its quality.
-
Pool the libraries if multiplexing.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate single-end or paired-end reads of a specified length (e.g., 50-150 bp).
-
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads:
-
Use a tool like FastQC to assess the quality of the raw sequencing reads.
-
-
Read Alignment:
-
Align the high-quality reads to a reference human genome (e.g., hg38) using a splice-aware aligner such as HISAT2 or STAR.
-
-
Quantification of Gene Expression:
-
Use a tool like featureCounts or HTSeq-count to count the number of reads mapping to each gene based on a reference gene annotation file (e.g., from GENCODE or Ensembl).
-
-
Differential Gene Expression Analysis:
-
Import the count matrix into a statistical analysis package in R, such as DESeq2 or edgeR.[6]
-
Perform normalization to account for differences in library size and RNA composition.
-
Fit a statistical model to identify genes that are differentially expressed between the Fulvestrant-treated and vehicle control groups.
-
Calculate the log2 fold change, p-value, and adjusted p-value (to correct for multiple testing) for each gene.
-
-
Functional Enrichment Analysis:
-
Take the list of differentially expressed genes and perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways that are significantly enriched.
-
Visualizations
Experimental Workflow
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Gene Expression Analysis of Fulvestrant-Treated MCF-7 RNA-seq Data [rstudio-pubs-static.s3.amazonaws.com]
Troubleshooting & Optimization
Solubility issues of Fulvestrant R enantiomer in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the R enantiomer of Fulvestrant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the R enantiomer of Fulvestrant difficult to dissolve in aqueous solutions?
A1: Fulvestrant, including its R enantiomer, is a highly lipophilic molecule with an XLogP3 value of 9.2, indicating a strong preference for fatty or oily environments over water.[1][2] Its chemical structure, derived from estradiol with a long alkylsulfinyl side chain, contributes to its extremely low aqueous solubility.[3][4] This poor water solubility presents significant challenges for its formulation and administration, necessitating specialized delivery systems for clinical use, such as oily intramuscular injections.[3][4]
Q2: Are there differences in solubility between the R and S enantiomers of Fulvestrant?
A2: Fulvestrant is a racemate, meaning it is composed of a mixture of two diastereoisomers, the R and S enantiomers (also referred to as sulfoxide A and sulfoxide B).[5][6] Preclinical studies have indicated that these two diastereoisomers are equally potent pharmacologically and exhibit similar pharmacokinetic profiles.[5] While specific solubility data for the individual enantiomers is not extensively documented in publicly available literature, it is generally understood that both enantiomers share the characteristic of very low aqueous solubility due to their identical chemical composition and similar physicochemical properties.
Q3: What are the recommended solvents for preparing a stock solution of Fulvestrant R enantiomer?
A3: For laboratory research, it is recommended to first prepare a stock solution of Fulvestrant in an organic solvent. Common choices include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The solubility in these organic solvents is significantly higher than in aqueous solutions.
Q4: How can I prepare an aqueous working solution from my organic stock solution?
A4: To prepare an aqueous solution for biological experiments, the organic stock solution should be diluted into an aqueous buffer or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is minimal, as it may have physiological effects.
Q5: How stable are aqueous solutions of Fulvestrant?
A5: Aqueous solutions of Fulvestrant are not recommended for long-term storage. It is advised to prepare these solutions fresh and use them within one day.
Q6: What are some advanced methods to improve the aqueous solubility of Fulvestrant?
A6: Several advanced formulation strategies have been explored to enhance the aqueous solubility of Fulvestrant. These include the use of cyclodextrins to form inclusion complexes, the development of prodrugs with improved physicochemical properties, and the creation of nanoparticle formulations.[3][7][8][9][10] These methods aim to improve bioavailability for alternative administration routes, such as oral delivery.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of Fulvestrant exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the aqueous buffer to further dilute the compound.- Add a small amount of a pharmaceutically acceptable co-solvent or surfactant to the aqueous buffer (e.g., PEG300, Tween 80).[11][12][13]- Gently warm the solution and use sonication to aid dissolution.[12] |
| Cloudy or hazy solution | Incomplete dissolution or formation of a fine precipitate. | - Ensure the organic stock solution is completely dissolved before diluting.- Use sonication to break up any small particles.[12]- Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results | Degradation of Fulvestrant in the aqueous solution or precipitation over time. | - Prepare fresh aqueous solutions for each experiment and use them immediately.- Protect the solution from light, as Fulvestrant may be susceptible to oxidation.[4] |
| Difficulty dissolving the powder in organic solvent | The concentration of Fulvestrant is too high for the chosen solvent volume. | - Increase the volume of the organic solvent.- Gently warm the mixture and use a vortex or sonicator to facilitate dissolution. |
Quantitative Solubility Data
The following table summarizes the solubility of Fulvestrant in various solvents and formulations as reported in the literature. Note that these values are for the racemic mixture of Fulvestrant.
| Solvent/Formulation | Solubility | Reference |
| Ethanol | ~20 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| DMSO | >5 mg/mL | [14] |
| Ethanol | 30.3 mg/mL (49.94 mM) | [12] |
| DMSO | 260 mg/mL (428.5 mM) | [12] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.12 mM) | [11] |
| 5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline | 2.75 mg/mL (4.53 mM) | [11] |
Experimental Protocols
Protocol 1: Preparation of a Fulvestrant Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Fulvestrant R enantiomer powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, use a sonicator to ensure complete dissolution. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thawing: Thaw the frozen DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium).
-
Addition of Stock: While gently vortexing the aqueous buffer, add the required volume of the Fulvestrant DMSO stock solution dropwise to the buffer.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiment. Do not store for more than one day.
Visualizations
Experimental Workflow for Preparing Aqueous Fulvestrant Solution
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fulvestrant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. EP2616078A1 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of the bioavailability of a novel anticancer compound (acetyltanshinone IIA) by encapsulation within mPEG-PLGA nanoparticles: a study of formulation optimization, toxicity, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 12. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
Stability of Fulvestrant R enantiomer in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of Fulvestrant, with a specific focus on its diastereomers when dissolved in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fulvestrant in DMSO?
Q2: Is there a risk of racemization or degradation of the Fulvestrant R-enantiomer (diastereomer) when stored in DMSO at -20°C?
While specific studies on the long-term stability of individual Fulvestrant diastereomers (often referred to as R and S enantiomers of the sulfoxide) in DMSO at -20°C are not extensively published, some general points can be considered. Dimethyl sulfoxide (DMSO) is a commonly used solvent for storing compounds and is generally considered stable. However, the stability of any compound in a solvent can be influenced by factors such as the purity of the solvent, the concentration of the compound, and the presence of contaminants like water.
Forced degradation studies on Fulvestrant have been conducted under conditions of hydrolysis (acid and alkali) and oxidation.[2][3][4] While these studies provide insight into potential degradation pathways, they do not directly address the stability under long-term storage at -20°C in DMSO. Given the lack of specific data, it is advisable to perform periodic quality control checks, especially if the solution is stored for an extended period.
Q3: How can I check the stability and diastereomeric purity of my Fulvestrant sample?
To assess the stability and determine the ratio of the two diastereomers of Fulvestrant, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²).[2][5] These methods typically employ a chiral column to achieve separation of the diastereomers.[2][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | Degradation or change in the diastereomeric ratio of the Fulvestrant solution. | 1. Prepare a fresh stock solution of Fulvestrant in DMSO. 2. Analyze the stored solution using a validated analytical method (e.g., chiral HPLC) to check for degradation products and the diastereomeric ratio. 3. Compare the results with a new, validated standard of Fulvestrant. |
| Precipitation observed in the stock solution | The solubility limit of Fulvestrant in DMSO may have been exceeded, or the solution may have been improperly stored. | 1. Gently warm the solution to 37°C and sonicate to attempt redissolving the compound.[1] 2. If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution. 3. Ensure the DMSO used is of high purity and anhydrous, as moisture can affect solubility and stability.[6] |
| Difficulty in separating the two diastereomers | The analytical method may not be optimized. | 1. Use a chiral column specifically designed for separating diastereomers.[2][5] 2. Optimize the mobile phase composition and flow rate. A mixture of carbon dioxide with methanol and acetonitrile as co-solvents has been shown to be effective in UPC².[2] For HPLC, a reverse-phase C18 column with a mobile phase of water and acetonitrile can be used.[4][5] 3. Adjust the column temperature, as this can influence the separation.[5] |
Experimental Protocols
Protocol for Assessing Diastereomeric Purity by HPLC
This protocol provides a general guideline for the analysis of Fulvestrant diastereomers using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Fulvestrant sample (dissolved in a suitable solvent)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Chiral HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)[5]
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of Fulvestrant in a 50:50 (v/v) mixture of acetonitrile and methanol at a concentration of 1.0 mg/mL.[5]
-
Further dilute the sample with the mobile phase if necessary to fall within the linear range of the detector.
3. HPLC Conditions (Example): [5]
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A non-linear gradient may be required for optimal separation.
-
Flow Rate: 0.5 mL/minute
-
Column Temperature: 15°C
-
Injection Volume: 2 µL
-
Detection: UV at 280 nm[2]
4. Data Analysis:
-
Integrate the peak areas for the two diastereomers.
-
Calculate the percentage of each diastereomer to determine the diastereomeric ratio.
-
Compare the chromatogram to a reference standard to identify any degradation products.
Visualizations
Caption: Mechanism of action of Fulvestrant as an estrogen receptor antagonist and degrader.
Caption: Workflow for assessing the stability of Fulvestrant diastereomers.
References
- 1. Fulvestrant (ZM 182780) | ER antagonist | TargetMol [targetmol.com]
- 2. Supercritical fluid (carbon dioxide) based ultra performance convergence chromatography for the separation and determination of fulvestrant diastereomers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ijrar.org [ijrar.org]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
Preventing degradation of Fulvestrant R enantiomer in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the Fulvestrant R enantiomer during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fulvestrant and what are its enantiomers?
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] The Fulvestrant molecule has a chiral center at the sulfur atom in the sulfoxide side chain, leading to the existence of two enantiomers: the R enantiomer and the S enantiomer.[3] Commercially available Fulvestrant is typically a mixture of these two diastereomers.[3]
Q2: Why is it important to consider the stability of the Fulvestrant R enantiomer in experiments?
The stereochemistry of a drug can significantly impact its pharmacological activity, with one enantiomer often being more potent or having a different biological profile than the other.[4] Degradation of the R enantiomer during an experiment can lead to inaccurate and unreliable results, potentially causing misinterpretation of its efficacy, potency, or toxicity.
Q3: What are the primary factors that can cause the degradation of Fulvestrant?
Fulvestrant is known to be susceptible to degradation under several conditions, including:
-
Hydrolysis: Exposure to acidic and alkaline conditions can cause hydrolysis.[5][6]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[5][6]
-
Thermal Stress: Elevated temperatures can accelerate degradation.[6][7]
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.[8]
Q4: How can I minimize the degradation of the Fulvestrant R enantiomer during my experiments?
To minimize degradation, it is crucial to control the experimental conditions. Key recommendations include:
-
Storage: Store the solid compound and stock solutions at recommended low temperatures (e.g., -20°C) and protected from light.[9]
-
pH Control: Use buffers to maintain a neutral or slightly acidic pH, as both highly acidic and basic conditions can promote hydrolysis.[10]
-
Solvent Selection: Prepare solutions in appropriate, high-purity solvents. Ethanol and DMSO are commonly used for in vitro studies.[9] For aqueous solutions, consider the use of co-solvents to improve solubility and stability.
-
Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Conduct experiments in amber-colored vials or protect transparent containers from light to prevent photodegradation.
-
Temperature Control: Avoid exposing the compound to high temperatures.[7] Use controlled temperature environments for reactions and storage.
Q5: Are there any recommended analytical methods to assess the stability of the Fulvestrant R enantiomer?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most suitable method to separate and quantify the R and S enantiomers of Fulvestrant.[3][4][11] A stability-indicating HPLC method, which can separate the parent compound from its degradation products, should be used to monitor the stability over time under various stress conditions.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause (Degradation-Related) | Troubleshooting Steps |
| Loss of biological activity or inconsistent results | The Fulvestrant R enantiomer may have degraded, leading to a lower effective concentration. | 1. Verify the storage conditions of the compound and its solutions. 2. Prepare fresh solutions for each experiment. 3. Analyze the purity and concentration of the solution using a stability-indicating HPLC method. |
| Appearance of unexpected peaks in chromatograms | Degradation products have formed. | 1. Perform a forced degradation study to identify potential degradation products. 2. Optimize the chromatographic method to ensure separation of the R enantiomer from all degradation products. |
| Changes in the physical appearance of the solution (e.g., color change) | This could indicate chemical degradation. | 1. Discard the solution. 2. Review the experimental protocol for potential causes of degradation (e.g., exposure to light, incompatible reagents). 3. Prepare fresh solutions under optimized, protective conditions. |
Quantitative Data on Fulvestrant Degradation
| Stress Condition | Reagent/Parameter | Observations and Recommendations | Reference |
| Acid Hydrolysis | 0.1 N to 2 N HCl, refluxed at 60°C | Degradation observed. Neutralize samples before analysis. | [5][8] |
| Base Hydrolysis | 0.1 N to 0.5 N NaOH, refluxed at 60°C | Degradation observed. Neutralize samples before analysis. | [5][8] |
| Oxidation | 30% H₂O₂ | Significant degradation. Consider using antioxidants for stabilization if necessary. | [5][6] |
| Thermal Degradation | 80°C for 5 days | Degradation occurs at elevated temperatures. Store at recommended refrigerated or frozen conditions. | [8] |
| Photodegradation | UV light exposure | Protect from light by using amber vials or covering containers. | [8] |
Experimental Protocols
Protocol 1: Chiral Separation of Fulvestrant Enantiomers
This protocol provides a general method for the separation of Fulvestrant R and S enantiomers using chiral HPLC.
Materials:
-
Fulvestrant reference standard (mixture of enantiomers)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol or 1-propanol
-
Chiral HPLC column (e.g., CHIRALPAK AD-H)
Instrumentation:
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (or 1-propanol), for example, in a ratio of 85:15 (v/v).[3]
-
Sample Preparation: Dissolve the Fulvestrant sample in the mobile phase to a suitable concentration (e.g., 5 mg/mL).[3]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers (sulfoxide A and B) should be well-resolved.
Protocol 2: Forced Degradation Study of Fulvestrant R Enantiomer
This protocol describes a method to assess the stability of the isolated Fulvestrant R enantiomer under various stress conditions.
Materials:
-
Purified Fulvestrant R enantiomer
-
Appropriate solvents (e.g., methanol, acetonitrile)
-
0.1 N HCl
-
0.1 N NaOH
-
30% H₂O₂
-
Buffers of various pH values
Procedure:
-
Sample Preparation: Prepare stock solutions of the Fulvestrant R enantiomer in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2 hours).[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a defined period (e.g., 2 hours).[5]
-
Oxidation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 80°C) for several days.[8]
-
Photodegradation: Expose a solution to UV light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the Fulvestrant R enantiomer and the formation of degradation products.
Visualizations
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 4. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Fulvestrant R Enantiomer in Cellular Assays
Disclaimer: The majority of publicly available research on the off-target effects of Fulvestrant has been conducted using the racemic mixture (a 1:1 mixture of the R and S enantiomers). Specific data detailing the distinct off-target profile of the Fulvestrant R enantiomer is limited. This guide provides information based on the known off-target effects of racemic Fulvestrant and offers troubleshooting advice for researchers investigating the properties of its individual enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Fulvestrant observed in cellular assays?
A1: While primarily known as a selective estrogen receptor degrader (SERD), Fulvestrant has been observed to exert effects independent of the estrogen receptor (ER). The most well-documented off-target effect is its agonist activity at the G protein-coupled estrogen receptor 30 (GPR30/GPER).[1][2] This interaction can lead to the modulation of various signaling pathways, resulting in immunomodulatory effects and the induction of apoptosis in both ER-positive and ER-negative cancer cells.[1][2] Additionally, some studies have suggested that Fulvestrant may influence other cellular processes, such as the expression of the androgen receptor and the mineralization of osteoprecursor cells.
Q2: Is there a difference in the off-target effects between the R and S enantiomers of Fulvestrant?
A2: Currently, there is a significant lack of published data directly comparing the off-target effects of the individual R and S enantiomers of Fulvestrant. The distinct contributions of each enantiomer to the observed off-target activities of the racemic mixture have not been thoroughly characterized. Researchers investigating potential stereospecific off-target effects are encouraged to test both the individual enantiomers and the racemic mixture in their experimental systems.
Q3: We are observing ER-independent effects in our cellular assays with the Fulvestrant R enantiomer. How can we confirm if this is a true off-target effect?
A3: To confirm a true off-target effect of the Fulvestrant R enantiomer, consider the following experimental approaches:
-
Use ER-negative cell lines: Perform your assay in cell lines that do not express the estrogen receptor (e.g., specific triple-negative breast cancer cell lines). Any observed effect in these cells would strongly suggest an ER-independent mechanism.
-
ER knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to eliminate ER expression in your cell line of interest. A persistent effect after ER ablation would confirm an off-target mechanism.
-
Competitive binding assays: Investigate if the observed effect can be blocked by a specific antagonist of a suspected off-target protein (e.g., a GPR30 antagonist like G15).
Q4: What are the common challenges when studying the off-target effects of Fulvestrant enantiomers?
A4: Researchers may encounter the following challenges:
-
Limited commercial availability of pure enantiomers: Ensuring the purity of the R and S enantiomers is crucial for accurate results.
-
Lack of specific antibodies for enantiomers: Standard antibodies will not differentiate between the R and S forms of Fulvestrant.
-
Complex downstream signaling: The off-target effects can trigger complex signaling cascades that may vary between cell types. A multi-faceted approach combining different molecular biology techniques is often necessary to elucidate the mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in ER-Negative Cell Lines
| Possible Cause | Troubleshooting Step |
| GPR30-mediated apoptosis | - Confirm GPR30 expression in your cell line via Western blot or qPCR.- Treat cells with a known GPR30 agonist (e.g., G-1) as a positive control.- Co-treat with a GPR30 antagonist (e.g., G15) to see if the apoptotic effect is rescued. |
| Solvent toxicity | - Run a vehicle control with the same concentration of solvent (e.g., DMSO, ethanol) used to dissolve the Fulvestrant R enantiomer.- Test a range of solvent concentrations to determine the toxicity threshold. |
| Compound instability | - Ensure the Fulvestrant R enantiomer is stored correctly and freshly prepared for each experiment.- Check for any visible precipitation of the compound in the culture medium. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Cellular heterogeneity | - Use a single-cell cloned population if possible.- Ensure consistent cell passage number and confluency at the time of treatment. |
| Pipetting errors | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Prepare a master mix of the treatment solution to add to all replicate wells. |
| Edge effects in multi-well plates | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
Table 1: Reported Off-Target Effects of Racemic Fulvestrant
| Effect | Cell Line(s) | Concentration Range | Key Findings | Reference |
| Increased NK cell-mediated lysis | MCF7, T47D (ER+), BT549, SUM149 (ER-) | 50 nM | Fulvestrant sensitizes both ER+ and ER- breast cancer cells to NK cell killing. | [1][2] |
| GPR30-dependent signaling | MCF-7, SKBr3 | Not specified | Fulvestrant acts as an agonist on GPR30, leading to downstream signaling. | [1][2] |
| Downregulation of Androgen Receptor | LNCaP | 1 - 10 µM | Fulvestrant suppresses AR mRNA and protein expression. | [3] |
| Reduced mineralization of osteoprecursor cells | MC3T3-E1 | 10 µM | Dose-dependent reduction in mineralization. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the Fulvestrant R enantiomer, S enantiomer, and racemic mixture. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells in 6-well plates with the desired concentrations of Fulvestrant compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot for GPR30 Signaling
-
Protein Extraction: Treat cells with Fulvestrant compounds. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against GPR30, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Visualizations
Caption: Putative GPR30 signaling pathway activated by Fulvestrant.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Fulvestrant R Enantiomer for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the R enantiomer of Fulvestrant in in vitro studies. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fulvestrant?
Fulvestrant is a selective estrogen receptor degrader (SERD).[1] Its primary mechanism involves binding to the estrogen receptor (ER) with high affinity. This binding induces a conformational change in the receptor, which inhibits its dimerization and translocation to the nucleus.[2][3] Consequently, this prevents the transcription of estrogen-responsive genes that drive cell proliferation.[1] Furthermore, Fulvestrant promotes the degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in the overall levels of ER in cancer cells.[1]
Q2: What is the difference between the R and S enantiomers of Fulvestrant?
Fulvestrant as a commercial drug product is a mixture of two diastereoisomers, which are epimeric at the sulfur atom in the side chain. These are sometimes referred to as sulfoxide A and sulfoxide B. Preclinical studies have indicated that these two diastereoisomers are equally pharmacologically potent. For most in vitro research purposes, "Fulvestrant" can be considered as this mixture. The "R enantiomer" available from some suppliers refers to one of these isolated diastereoisomers.
Q3: What is a recommended starting concentration for Fulvestrant R enantiomer in in vitro assays?
The optimal concentration of Fulvestrant R enantiomer will vary depending on the cell line and the specific assay being performed. However, based on published data, a good starting point for many applications is in the low nanomolar range. Fulvestrant has a potent inhibitory effect on the estrogen receptor, with reported IC50 values in the nanomolar range. For example, an IC50 of 9.4 nM has been reported for its estrogen receptor antagonist activity.[4][5][6] In cell proliferation assays with ER-positive breast cancer cell lines like MCF-7, effective concentrations typically range from 0.1 nM to 100 nM.[7]
Q4: How should I prepare a stock solution of Fulvestrant R enantiomer?
Fulvestrant is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[8] It is recommended to prepare a high-concentration stock solution in one of these solvents. For example, a 10 mM stock in DMSO is commonly used. This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution can be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different ER-positive cell lines can exhibit varying sensitivity to Fulvestrant. Confirm the ER status of your cell line. It is also advisable to test a range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 of Fulvestrant R enantiomer in your cell line. Start with a broad range of concentrations (e.g., 0.01 nM to 1 µM). |
| Presence of Estrogens in Serum | Fetal bovine serum (FBS) contains endogenous estrogens that can compete with Fulvestrant for ER binding. For sensitive assays, use charcoal-stripped FBS to remove steroid hormones. |
| Drug Degradation | Ensure that the Fulvestrant stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Cell Seeding Density | High cell density can reduce the effective concentration of the drug per cell. Optimize the cell seeding density for your proliferation assay. |
Issue 2: Incomplete or variable degradation of the Estrogen Receptor (ER).
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Duration | ER degradation by Fulvestrant is a time-dependent process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for maximal ER degradation in your cell line. |
| Inefficient Protein Lysis | Ensure complete cell lysis to release nuclear proteins, including ER. Use a lysis buffer containing protease and phosphatase inhibitors. Consider using a nuclear extraction protocol if you are primarily interested in the nuclear ER fraction. |
| Western Blotting Issues | Optimize your Western blot protocol. Ensure efficient protein transfer and use a validated primary antibody for ER. Use a positive control (e.g., lysate from untreated ER-positive cells) and a negative control (e.g., lysate from ER-negative cells). |
| Proteasome Inhibition | Fulvestrant-mediated ER degradation is dependent on the proteasome. If you suspect issues with the proteasome pathway in your cells, you can include a proteasome inhibitor (e.g., MG132) as a control to confirm that the degradation is proteasome-dependent. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium. Allow cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Fulvestrant R enantiomer (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Estrogen Receptor Degradation
-
Cell Treatment: Plate ER-positive cells (e.g., MCF-7) in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with the desired concentration of Fulvestrant R enantiomer (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ER protein levels.
Visualizations
Caption: Mechanism of Action of Fulvestrant on the Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Estrogen Receptor Degradation by Western Blot.
Caption: Troubleshooting Flowchart for Inconsistent In Vitro Results with Fulvestrant.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Emerging principles for the development of resistance to antihormonal therapy: Implications for the clinical utility of fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Impact of serum concentration on Fulvestrant R enantiomer activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of the Fulvestrant R enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the Fulvestrant R enantiomer?
A1: The Fulvestrant R enantiomer is a potent estrogen receptor (ER) antagonist.[1] Its primary mechanism involves competitively binding to the estrogen receptor, which not only blocks the receptor's activity but also leads to its degradation. This dual action effectively inhibits estrogen-mediated signaling pathways in cells.
Q2: How does the presence of serum in cell culture media affect the apparent activity of the Fulvestrant R enantiomer?
A2: Serum can significantly impact the apparent activity of the Fulvestrant R enantiomer in several ways:
-
Growth Factor Signaling: Serum is a complex mixture containing various growth factors, such as Epidermal Growth Factor (EGF) and Insulin-like Growth Factor-I (IGF-I).[2] These growth factors can activate parallel signaling pathways (e.g., EGFR/HER2, PI3K/AKT) that can crosstalk with the estrogen receptor signaling pathway.[3] This crosstalk can sometimes bypass the ER blockade by Fulvestrant, leading to reduced efficacy and the development of resistance.
-
Variability in Serum Composition: The composition of fetal bovine serum (FBS) can vary significantly between lots.[4] Even more variability is introduced with charcoal-stripped serum, which is often used to remove endogenous steroids but can also deplete other essential factors.[4][5][6] This variability can lead to inconsistent experimental results when assessing Fulvestrant's activity.
Q3: Should I use standard FBS or charcoal-stripped FBS for my experiments?
A3: The choice between standard Fetal Bovine Serum (FBS) and charcoal-stripped FBS depends on the specific aims of your experiment:
-
Standard FBS: Use standard FBS if you want to mimic a more physiological environment that includes endogenous hormones and growth factors. However, be aware that the presence of estrogens in standard FBS can compete with Fulvestrant for ER binding, and other factors can influence signaling pathways.
-
Charcoal-Stripped FBS: Use charcoal-stripped FBS to create a hormone-depleted environment.[6][7] This is the preferred choice when you want to specifically study the effect of Fulvestrant in the absence of confounding endogenous steroids.[8] Be mindful of the potential for lot-to-lot variability and the removal of other important serum components.[4][5]
Q4: I am observing a higher IC50 value for the Fulvestrant R enantiomer than reported in the literature. What could be the reason?
A4: A higher than expected IC50 value can be attributed to several factors, with serum concentration being a primary suspect. The reported IC50 of 9.4 nM for the Fulvestrant R enantiomer may have been determined under specific, possibly low-serum or serum-free, conditions.[1] If your assay contains a higher percentage of serum, protein binding will reduce the free drug concentration, necessitating a higher total concentration to achieve the same biological effect. Other factors could include the specific cell line used, cell density, and the duration of drug exposure.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Lot-to-lot variability of serum | 1. Test multiple lots of FBS or charcoal-stripped FBS and select a lot that provides consistent results. 2. Once a suitable lot is identified, purchase a large quantity to ensure consistency across a series of experiments. 3. Always document the lot number of the serum used in your experiments. |
| Inconsistent cell culture conditions | 1. Standardize cell seeding density and passage number. 2. Ensure consistent incubation times and conditions (CO2, temperature, humidity). |
| Pipetting errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. |
Issue 2: Reduced Efficacy of Fulvestrant R Enantiomer Over Time
| Potential Cause | Troubleshooting Steps |
| Development of drug resistance | 1. Investigate the activation of alternative signaling pathways (e.g., EGFR, PI3K/AKT) by performing Western blots for key phosphorylated proteins. 2. Consider combination therapies with inhibitors of these pathways. |
| Degradation of the compound | 1. Ensure proper storage of the Fulvestrant R enantiomer stock solution (aliquoted and protected from light at -20°C or -80°C). 2. Prepare fresh working dilutions for each experiment. |
Quantitative Data Summary
Due to the limited availability of public data directly comparing the IC50 of the Fulvestrant R enantiomer at different serum concentrations, the following table provides a conceptual framework. Researchers are encouraged to generate their own data following the provided experimental protocol.
| Serum Concentration | Expected Relative IC50 | Primary Influencing Factor |
| 0% (Serum-Free) | Baseline | Direct drug-receptor interaction |
| 2% FBS | Higher than baseline | Minimal protein binding and growth factor signaling |
| 10% FBS | Significantly higher than baseline | Substantial protein binding and growth factor-mediated signaling |
| 10% Charcoal-Stripped FBS | Higher than baseline, but potentially lower than 10% FBS | Reduced endogenous hormones, but protein binding and some growth factors remain |
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on Fulvestrant R Enantiomer Activity
This protocol outlines a cell-based assay to determine the IC50 of the Fulvestrant R enantiomer in an estrogen receptor-positive breast cancer cell line (e.g., MCF-7) at varying serum concentrations.
1. Cell Culture and Seeding:
- Culture MCF-7 cells in their recommended growth medium.
- Harvest cells and seed them into 96-well plates at a predetermined optimal density.
- Allow cells to attach overnight.
2. Serum Starvation (for charcoal-stripped serum conditions):
- The following day, replace the growth medium with a phenol red-free medium containing the desired concentration of charcoal-stripped FBS (e.g., 2%, 5%, 10%).
- Incubate for 24 hours to ensure cells are in a quiescent state.
3. Drug Treatment:
- Prepare a serial dilution of the Fulvestrant R enantiomer in the appropriate medium (containing 0%, 2%, 5%, or 10% FBS or charcoal-stripped FBS).
- Remove the medium from the cells and add the medium containing the different concentrations of the Fulvestrant R enantiomer. Include a vehicle control (e.g., DMSO).
- Incubate for the desired treatment duration (e.g., 72 hours).
4. Cell Viability Assay:
- Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the normalized cell viability against the logarithm of the Fulvestrant R enantiomer concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
Visualizations
Caption: Impact of serum components on Fulvestrant R enantiomer activity.
Caption: Workflow for assessing serum impact on Fulvestrant R enantiomer IC50.
Caption: Logic diagram for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of growth factors on estrogen receptor mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of resin or charcoal treatment on fetal bovine serum and bovine calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Charcoal-Stripped FBS | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
Minimizing precipitation of Fulvestrant R enantiomer in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Fulvestrant R enantiomer precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Fulvestrant and why is its solubility a concern in cell culture experiments?
Fulvestrant is a selective estrogen receptor degrader (SERD) used in breast cancer research and treatment. It is a highly lipophilic molecule with very low aqueous solubility.[1][2] This property makes it challenging to dissolve and maintain in a soluble state in aqueous cell culture media, often leading to precipitation. Precipitation can result in inconsistent and inaccurate experimental outcomes due to a lower, unknown concentration of the active compound.
Q2: Is there a difference in solubility between the R enantiomer and the commercially available Fulvestrant?
Commercially available Fulvestrant is a mixture of two diastereoisomers, epimeric at the sulfur atom (sulfoxide A and sulfoxide B), in an approximate 45:55 ratio. Preclinical studies have shown no significant differences in the pharmacokinetic profiles or pharmacological potency between these two isomers. Therefore, for practical purposes of solubility and handling in cell culture, the information pertaining to the Fulvestrant mixture is applicable to the R enantiomer.
Q3: What is the recommended solvent for preparing a Fulvestrant stock solution?
The most common and recommended solvent for preparing a high-concentration stock solution of Fulvestrant is dimethyl sulfoxide (DMSO).[3][4][5] Ethanol can also be used.[4] Fulvestrant is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted into the culture medium.[3][4][6]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on the specific cells used in your experiment.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Culture Media
Problem: A precipitate forms immediately when the Fulvestrant stock solution is added to the cell culture medium.
Cause: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to come out of solution.
Solutions:
| Solution | Detailed Steps |
| Serial Dilution | 1. Prepare a high-concentration stock solution of Fulvestrant in 100% DMSO (e.g., 10 mM). 2. Warm the complete cell culture medium to 37°C. 3. Perform a serial dilution of the Fulvestrant stock solution in pre-warmed medium. For example, add a small volume of the stock to a larger volume of medium and mix gently. Repeat until the desired final concentration is reached. |
| Drop-wise Addition with Agitation | 1. Prepare a high-concentration stock solution of Fulvestrant in 100% DMSO. 2. Warm the complete cell culture medium to 37°C. 3. While gently vortexing or swirling the medium, add the Fulvestrant stock solution drop by drop. This allows for a more gradual dispersion and reduces the localized high concentration of DMSO. |
| Use of a Co-solvent/Surfactant | For particularly problematic precipitation, consider formulating the working solution with a co-solvent. A suggested formulation for a 1 mL working solution involves adding 20 µL of a 20 mg/mL DMSO stock to 300 µL of PEG300, mixing, then adding 20 µL of Tween-80, mixing again, and finally adding 660 µL of ddH₂O.[7] This approach should be used with caution and appropriate vehicle controls. |
Issue: Precipitation Over Time in the Incubator
Problem: The culture medium appears clear initially, but a precipitate forms after several hours or days of incubation.
Cause: This can be due to several factors, including temperature fluctuations, changes in medium pH due to cellular metabolism, or interactions with media components over time.
Solutions:
| Factor | Explanation | Recommended Action |
| Temperature Stability | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility. | Minimize the time culture plates are outside the incubator. If possible, perform media changes and observations in a heated stage microscope or a warm room. |
| pH Changes | Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of Fulvestrant. | Ensure the use of a properly buffered medium (e.g., HEPES) if significant pH shifts are expected. Monitor the pH of the medium during long-term experiments. |
| Serum Protein Binding | Fulvestrant is highly protein-bound. Variations in serum concentration can affect its solubility. | Maintain a consistent serum concentration in your experiments. Be aware that changes in serum lot can also impact results. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of Fulvestrant. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Standard Preparation of Fulvestrant Working Solution
This protocol is suitable for most routine cell culture experiments.
-
Prepare Stock Solution: Dissolve Fulvestrant in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Pre-warm Medium: Warm the complete cell culture medium (containing the desired concentration of fetal bovine serum) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the Fulvestrant stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate solution (or the stock solution directly if not preparing an intermediate) to the pre-warmed culture medium to achieve the final desired concentration. Add the solution drop-wise while gently swirling the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1%.
Protocol 2: Determining the Maximum Soluble Concentration of Fulvestrant
This protocol helps to determine the upper limit of Fulvestrant solubility in your specific experimental conditions.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your Fulvestrant stock solution in pre-warmed complete culture medium in a 96-well plate or microcentrifuge tubes. A 2-fold serial dilution is recommended. Include a vehicle control (DMSO only) at the highest concentration used.
-
Incubate: Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO₂.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24, and 48 hours) using a light microscope.
-
Quantitative Assessment (Optional): To quantify precipitation, measure the absorbance of the wells at a wavelength of 600 nm using a plate reader. An increase in absorbance over time indicates the formation of a precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the experiment is considered the maximum soluble concentration under those specific conditions.
Illustrative Solubility Data (to be determined experimentally):
| Culture Medium | FBS Concentration | Illustrative Max Soluble Conc. (µM) |
| DMEM | 10% | Value to be determined |
| DMEM | 5% | Value to be determined |
| RPMI-1640 | 10% | Value to be determined |
| RPMI-1640 | 5% | Value to be determined |
Visualizations
Caption: Workflow for preparing Fulvestrant working solution.
Caption: Troubleshooting logic for Fulvestrant precipitation.
Caption: Simplified signaling pathway of Fulvestrant.
References
- 1. US20210145846A1 - High-concentration fulvestrant compositions - Google Patents [patents.google.com]
- 2. EP1669073A2 - Fulvestrant formulation - Google Patents [patents.google.com]
- 3. alzet.com [alzet.com]
- 4. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Control Experiments for Fulvestrant R/S Enantiomer (Diastereomer) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the diastereomers of Fulvestrant.
Frequently Asked Questions (FAQs)
Q1: What are the "R and S enantiomers" of Fulvestrant?
A1: Fulvestrant has a chiral center at the sulfur atom of its sulfoxide side chain. This results in two diastereomers, which are often referred to as Fulvestrant sulfoxide A and Fulvestrant sulfoxide B. These correspond to the R and S configurations at the sulfur atom. The commercially available Fulvestrant is a mixture of these two diastereomers in an approximate 45:55 ratio (A:B).[1]
Q2: Is there a significant difference in the biological activity of the two Fulvestrant diastereomers?
A2: According to preclinical data submitted to the FDA, the two diastereoisomers (sulfoxide A and sulfoxide B) are considered to be equally potent pharmacologically in in-vitro models.[1][2] Preclinical studies have also shown no significant difference in their pharmacokinetic profiles.[1] This is a critical consideration when designing control experiments, as the primary rationale for separating the diastereomers may not be to isolate a more active form, but rather to ensure the consistency and purity of the test article.
Q3: Why are control experiments with individual diastereomers important if they are considered equipotent?
A3: While preclinical data suggests equal potency, it is crucial to verify this in your specific experimental system. Control experiments with the individual, purified diastereomers are essential for several reasons:
-
Confirmation of Equipotency: To confirm that both diastereomers exhibit similar activity in your chosen cell lines and assays.
-
Detection of Subtle Differences: There may be subtle, uncharacterized differences in their effects on specific signaling pathways or in their off-target activities.
-
Understanding Resistance Mechanisms: In studies of drug resistance, it is important to determine if resistance develops preferentially to one diastereomer.[3][4][5][6]
-
Ensuring Assay Robustness: Using a single, pure diastereomer can reduce variability in your experiments compared to using a mixture with a potentially variable ratio of diastereomers.
Q4: Can the Fulvestrant diastereomers interconvert in solution?
A4: While sulfoxides can be susceptible to oxidation or reduction under certain conditions, the chiral sulfur center in Fulvestrant is generally considered configurationally stable under standard experimental and physiological conditions. However, it is good practice to assess the stereochemical purity of your samples throughout your experiments, especially during long-term studies or under harsh conditions.
Quantitative Data Summary
As preclinical studies have indicated that the two diastereoisomers of Fulvestrant are equally potent, there is a lack of published data showing significantly different IC50 values. The commonly cited IC50 value for Fulvestrant as an estrogen receptor (ER) antagonist is for the diastereomeric mixture.
| Compound | Target | IC50 (nM) | Cell Line | Comments |
| Fulvestrant (diastereomeric mixture) | Estrogen Receptor (ER) | 9.4 | Cell-free assay | This value is for the mixture of sulfoxide A and B.[2] |
| Fulvestrant (diastereomeric mixture) | ER-positive MCF-7 cells | 0.29 | MCF-7 | Demonstrates potent inhibition of cancer cell growth. |
| Fulvestrant Sulfoxide A | Estrogen Receptor (ER) | Not available | - | Considered equipotent to Sulfoxide B in preclinical studies.[1][2] |
| Fulvestrant Sulfoxide B | Estrogen Receptor (ER) | Not available | - | Considered equipotent to Sulfoxide A in preclinical studies.[1][2] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Fulvestrant Diastereomers
This protocol is adapted from methodologies described in the literature for the separation of Fulvestrant sulfoxide diastereomers.[7][8]
Objective: To separate Fulvestrant sulfoxide A and B for individual in-vitro testing.
Materials:
-
Fulvestrant (diastereomeric mixture)
-
HPLC-grade n-hexane
-
HPLC-grade 1-propanol or 2-propanol
-
Chiral HPLC column: amylose tris(3,5-dimethylphenylcarbamate) coated silica gel (e.g., CHIRALPAK AD-H)
-
HPLC system with a UV detector
Method:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and 1-propanol (or 2-propanol). A common starting ratio is 85:15 (v/v).
-
Sample Preparation: Dissolve the Fulvestrant mixture in the mobile phase to a final concentration of approximately 5 mg/mL.
-
HPLC Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-hexane:1-propanol (85:15, v/v)
-
Flow Rate: 0.75 - 0.9 mL/minute
-
Column Temperature: 30-35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Fraction Collection: Collect the separated peaks corresponding to Fulvestrant sulfoxide A and B.
-
Purity Analysis: Re-inject the collected fractions into the HPLC system to confirm their purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified diastereomers.
Protocol 2: In-vitro Estrogen Receptor Antagonist Activity Assay
This protocol outlines a general method for assessing the ER antagonist activity of the separated Fulvestrant diastereomers.
Objective: To determine and compare the IC50 values of Fulvestrant sulfoxide A and B in an ER-positive breast cancer cell line.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Estradiol (E2)
-
Purified Fulvestrant sulfoxide A and B
-
Cell proliferation assay kit (e.g., MTS, WST-1)
Method:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to deprive the cells of estrogens.
-
Treatment:
-
Prepare serial dilutions of Fulvestrant sulfoxide A and B.
-
Treat the cells with the different concentrations of each diastereomer in the presence of a fixed concentration of estradiol (e.g., 1 nM) to stimulate cell proliferation.
-
Include appropriate controls: vehicle control, estradiol-only control, and a positive control antagonist if available.
-
-
Incubation: Incubate the cells for 5-7 days.
-
Cell Proliferation Assay: Measure cell viability using a cell proliferation assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the estradiol-only control.
-
Plot the percentage of inhibition against the log concentration of each diastereomer.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Troubleshooting Guides
Chiral HPLC Separation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of diastereomers | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Column temperature is not optimal. | 1. Ensure you are using a polysaccharide-based CSP, as these are effective for sulfoxide separations. 2. Systematically vary the ratio of n-hexane to alcohol in the mobile phase. 3. Optimize the column temperature; lower temperatures can sometimes improve resolution. |
| Peak tailing or broadening | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Add a small amount of a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds). 2. Reduce the concentration of your sample or the injection volume. 3. Dissolve your sample in the mobile phase. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. 2. Use a temperature-controlled column compartment and ensure your mobile phase is well-mixed. |
Visualizations
Caption: Fulvestrant Signaling Pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 4. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 5. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Fulvestrant Enantiomers: Unraveling Stereospecific Biological Activity
Despite the established clinical significance of fulvestrant as a selective estrogen receptor (ER) downregulator in the treatment of hormone receptor-positive breast cancer, a direct comparative analysis of the biological activities of its individual R and S enantiomers remains elusive in publicly available scientific literature.
Fulvestrant, a steroidal antiestrogen, possesses a chiral center at the 7-position of the steroid core, leading to the existence of two enantiomers: (7R)-fulvestrant and (7S)-fulvestrant. While the commercially available drug is a racemic mixture, detailed investigations into the stereospecific contributions of each enantiomer to the overall pharmacological profile are not readily found in published research.
This guide aims to provide a framework for such a comparison, outlining the key biological parameters that would be necessary to evaluate and the corresponding experimental methodologies. In the absence of direct comparative data, this document will serve as a blueprint for future research in this area.
Key Biological Activities for Comparison
A comprehensive comparison of the R and S enantiomers of fulvestrant would necessitate the evaluation of the following key biological activities:
-
Estrogen Receptor Binding Affinity: Determining the binding affinity of each enantiomer to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is fundamental to understanding their potential as ER antagonists.
-
Estrogen Receptor Downregulation: A hallmark of fulvestrant's mechanism of action is its ability to induce the degradation of the estrogen receptor. Quantifying the potency and efficacy of each enantiomer in promoting ER degradation is crucial.
-
Antiproliferative Activity: Assessing the ability of each enantiomer to inhibit the growth of ER-positive breast cancer cell lines, such as MCF-7, would provide a direct measure of their therapeutic potential.
Proposed Experimental Protocols
To generate the data required for a thorough comparison, the following experimental protocols are proposed:
Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of the R and S enantiomers of fulvestrant for ERα and ERβ.
Methodology: A competitive radioligand binding assay would be employed.
-
Preparation of Receptor Source: Human recombinant ERα and ERβ would be used.
-
Radioligand: [³H]-Estradiol would serve as the radiolabeled ligand.
-
Competition Assay: A fixed concentration of the radioligand and receptor would be incubated with increasing concentrations of the unlabeled competitor (R-fulvestrant, S-fulvestrant, or unlabeled estradiol as a positive control).
-
Separation and Detection: Bound and free radioligand would be separated using a hydroxylapatite assay or a filter binding assay. The amount of bound radioactivity would be quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of competitor required to inhibit 50% of the specific binding of the radioligand) would be determined by non-linear regression analysis. The RBA would be calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.
Estrogen Receptor Degradation Assay (Western Blot)
Objective: To quantify the ability of the R and S enantiomers of fulvestrant to induce the degradation of ERα in a cellular context.
Methodology: Western blotting would be used to measure ERα protein levels in breast cancer cells.
-
Cell Culture: ER-positive human breast cancer cells (e.g., MCF-7) would be cultured in a suitable medium.
-
Treatment: Cells would be treated with various concentrations of R-fulvestrant, S-fulvestrant, or vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Protein Extraction: Total cellular protein would be extracted from the treated cells.
-
Western Blotting: Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be probed with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities would be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Proliferation Assay
Objective: To determine the antiproliferative activity of the R and S enantiomers of fulvestrant in ER-positive breast cancer cells.
Methodology: A colorimetric assay, such as the MTT or SRB assay, would be used to assess cell viability.
-
Cell Seeding: MCF-7 cells would be seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells would be treated with a range of concentrations of R-fulvestrant, S-fulvestrant, or vehicle control.
-
Incubation: The plates would be incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Assay: The MTT or SRB reagent would be added to the wells, and the absorbance would be measured using a microplate reader.
-
Data Analysis: The concentration of each enantiomer required to inhibit cell growth by 50% (GI50) would be calculated from the dose-response curves.
Data Presentation
The quantitative data generated from these experiments would be summarized in the following tables for easy comparison:
Table 1: Estrogen Receptor Binding Affinity of Fulvestrant Enantiomers
| Compound | ERα IC50 (nM) | ERα RBA (%) | ERβ IC50 (nM) | ERβ RBA (%) |
| Estradiol | Value | 100 | Value | 100 |
| R-Fulvestrant | Value | Value | Value | Value |
| S-Fulvestrant | Value | Value | Value | Value |
Table 2: Estrogen Receptor Degradation Potency of Fulvestrant Enantiomers in MCF-7 Cells
| Compound | DC50 (nM) at 24h |
| R-Fulvestrant | Value |
| S-Fulvestrant | Value |
DC50: Concentration required to degrade 50% of the receptor.
Table 3: Antiproliferative Activity of Fulvestrant Enantiomers in MCF-7 Cells
| Compound | GI50 (nM) |
| R-Fulvestrant | Value |
| S-Fulvestrant | Value |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided:
Caption: Estrogen receptor signaling and points of intervention by Fulvestrant enantiomers.
Caption: Proposed experimental workflow for comparing Fulvestrant enantiomers.
Conclusion
The stereochemistry of a drug can have a profound impact on its pharmacological activity. While fulvestrant is a clinically successful drug, a detailed understanding of the individual contributions of its R and S enantiomers is currently lacking. The proposed experimental framework provides a clear path for researchers to elucidate the stereospecific biological activities of fulvestrant. Such studies would not only enhance our fundamental understanding of its mechanism of action but could also pave the way for the development of enantiomerically pure formulations with potentially improved therapeutic indices. Further research is imperative to fill this knowledge gap and to fully optimize the therapeutic potential of this important anticancer agent.
Binding Affinity of Fulvestrant Enantiomers to the Estrogen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. It functions as a competitive antagonist of the estrogen receptor (ER), primarily ERα, with a binding affinity that is approximately 89% that of the endogenous ligand, estradiol.[1] This high affinity allows Fulvestrant to effectively displace estradiol, leading to the inhibition of estrogen-driven tumor growth. Furthermore, the binding of Fulvestrant induces a conformational change in the ER, which impairs receptor dimerization, blocks its nuclear localization, and ultimately leads to the degradation of the ER protein.[1] This dual mechanism of antagonism and degradation makes Fulvestrant a potent inhibitor of estrogen signaling.
Comparative Binding Affinity Data
Despite the lack of specific data on the individual enantiomers, the binding affinity of the Fulvestrant mixture to the estrogen receptor has been well-characterized and is presented below in the context of other relevant compounds.
| Compound | Class | Target | Binding Affinity (IC50/Ki) |
| Estradiol | Endogenous Estrogen | ERα | High Affinity (Reference) |
| Fulvestrant (mixture) | SERD | ERα | ~9.4 nM (IC50) [2][3][4][5] |
| Tamoxifen | SERM | ERα | Lower affinity than Estradiol and Fulvestrant |
Note: SERD = Selective Estrogen Receptor Degrader; SERM = Selective Estrogen Receptor Modulator. The IC50 value for Fulvestrant represents the concentration required to inhibit 50% of estradiol binding in a competitive assay.
Experimental Protocols
The determination of binding affinity for ligands to the estrogen receptor is typically performed using competitive radioligand binding assays. A generalized protocol for such an assay is described below.
Competitive Radioligand Binding Assay
This method quantifies the ability of a test compound (e.g., a Fulvestrant enantiomer) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.
Materials:
-
Purified recombinant human estrogen receptor α (ERα)
-
Radiolabeled ligand: [³H]-estradiol
-
Unlabeled competitor ligands: Estradiol, Fulvestrant enantiomers
-
Assay buffer (e.g., Tris-HCl buffer containing additives to prevent protein degradation and non-specific binding)
-
Scintillation cocktail and scintillation counter
Workflow:
Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action
The estrogen receptor, upon binding to its natural ligand estradiol, undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.
Fulvestrant disrupts this pathway at multiple points. As a competitive antagonist, it prevents estradiol from binding to the ER. The Fulvestrant-ER complex that forms is conformationally distinct from the estradiol-ER complex. This altered conformation hinders dimerization and nuclear translocation, and most importantly, it marks the receptor for proteasomal degradation, leading to a significant reduction in cellular ER levels.
Conclusion
While the precise contribution of each Fulvestrant enantiomer to the overall high binding affinity for the estrogen receptor remains to be elucidated from publicly available data, the diastereomeric mixture is a potent antagonist and degrader of ERα. This activity profile underpins its clinical efficacy in the treatment of ER-positive breast cancer. Further research into the stereospecific interactions of the individual sulfoxide diastereomers with the estrogen receptor could provide valuable insights for the design of next-generation SERDs with improved pharmacological properties.
References
A Comparative Guide to Fulvestrant: Unraveling the Efficacy of Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Fulvestrant, a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, is a selective estrogen receptor degrader (SERD) that offers a distinct mechanism of action compared to other endocrine therapies. While clinically utilized as a racemic mixture, an in-depth examination of its stereoisomers is crucial for a comprehensive understanding of its pharmacological profile. This guide provides an objective comparison based on available preclinical data, focusing on the efficacy of its stereoisomers.
Fulvestrant's structure contains a chiral center at the sulfur atom in its side chain, leading to the existence of two diastereomers: Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. Preclinical evaluations have indicated that these two diastereomers exhibit comparable pharmacokinetic profiles and are equipotent in their pharmacological activity in in-vitro models.[1]
Quantitative Data Summary
Due to the limited publicly available data directly comparing the R and S enantiomers of the fulvestrant parent molecule, a quantitative comparison table for these specific enantiomers cannot be constructed. However, data pertaining to the racemic mixture and its diastereomers are presented below.
| Parameter | Racemic Fulvestrant | Fulvestrant Sulfoxide A | Fulvestrant Sulfoxide B |
| Pharmacokinetic Profile | - | No significant difference from Sulfoxide B[1] | No significant difference from Sulfoxide A[1] |
| In Vitro Potency | IC50: 9.4 nM (Estrogen Receptor Antagonist) | Equally potent as Sulfoxide B[1] | Equally potent as Sulfoxide A[1] |
Mechanism of Action: A Tale of Two Functions
Fulvestrant exerts its anti-tumor effects through a dual mechanism that sets it apart from selective estrogen receptor modulators (SERMs) like tamoxifen.
-
Estrogen Receptor Antagonism : Fulvestrant competitively binds to the estrogen receptor (ER) with high affinity, effectively blocking the binding of estradiol and preventing the subsequent activation of estrogen-responsive genes.
-
Estrogen Receptor Degradation : Upon binding, fulvestrant induces a conformational change in the ER, leading to its ubiquitination and subsequent degradation by the proteasome. This downregulation of ER levels further diminishes the cell's ability to respond to estrogen signaling.
This dual action results in a more complete blockade of ER signaling pathways compared to SERMs, which can sometimes exhibit partial agonist activity.
References
Head-to-Head Comparison: Fulvestrant R Enantiomer vs. Tamoxifen in Estrogen Receptor-Positive Breast Cancer
This guide provides a comprehensive, data-driven comparison of two pivotal endocrine therapies for estrogen receptor-positive (ER+) breast cancer: Fulvestrant and Tamoxifen. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, comparative efficacy from clinical trials, and safety profiles, supported by experimental data and detailed protocols.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD), represent two distinct strategies for targeting the estrogen receptor in breast cancer. While both function as ER antagonists, their molecular interactions and downstream effects differ significantly. Tamoxifen acts as a competitive inhibitor of estrogen binding and exhibits partial agonist activity in some tissues.[1][2] In contrast, Fulvestrant is a pure antiestrogen that not only blocks the ER but also induces its degradation, leading to a more complete inhibition of estrogen signaling.[3][4]
Clinical evidence from head-to-head trials in postmenopausal women with advanced breast cancer indicates that while Tamoxifen was initially favored in some efficacy endpoints, Fulvestrant demonstrated comparable efficacy in patients with hormone receptor-positive tumors.[5][6] Preclinical studies further highlight Fulvestrant's superior antitumor activity in xenograft models.[4] The choice between these agents is often guided by the patient's menopausal status, prior endocrine therapy, and the specific characteristics of the tumor.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Fulvestrant and Tamoxifen lies in their interaction with the estrogen receptor alpha (ERα).
Tamoxifen: As a SERM, Tamoxifen competitively binds to the ERα, inducing a conformational change that inhibits the binding of the natural ligand, estradiol.[7] This blockage prevents the transcriptional activation of estrogen-responsive genes that drive tumor cell proliferation.[7] However, Tamoxifen's action is tissue-selective; while it is an antagonist in breast tissue, it can act as a partial agonist in other tissues like the endometrium and bone.[1][8]
Fulvestrant: As a SERD, Fulvestrant binds to ERα with a much higher affinity than Tamoxifen.[9][10] This binding induces a unique conformational change that not only blocks the receptor's function but also leads to its rapid degradation via the proteasome pathway.[3][4] This degradation of the ERα protein itself results in a profound and sustained blockade of estrogen signaling.[4] Unlike Tamoxifen, Fulvestrant is a pure antagonist with no known agonist effects.[3][4]
Signaling Pathway Visualization
The following diagram illustrates the distinct mechanisms of action of Tamoxifen and Fulvestrant on the estrogen receptor signaling pathway.
Efficacy: Head-to-Head Clinical Trial Data
A pivotal multinational, double-blind, randomized trial directly compared the efficacy of Fulvestrant (250 mg intramuscularly once monthly) and Tamoxifen (20 mg orally once daily) in postmenopausal women with advanced breast cancer who had not previously received endocrine therapy.[5][6]
Quantitative Data Summary
| Endpoint | Fulvestrant (n=313) | Tamoxifen (n=274) | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median Time to Progression (TTP) | 6.8 months | 8.3 months | 1.18 (0.98 - 1.44) | 0.088 |
| Objective Response Rate | 31.6% | 33.9% | - | - |
| Hormone Receptor-Positive Subgroup | ||||
| Median Time to Progression (TTP) | 8.2 months | 8.3 months | 1.10 (0.89 - 1.36) | 0.39 |
| Objective Response Rate | 33.2% | 31.1% | - | - |
Data sourced from a multinational, double-blind, randomized trial.[5][6]
In the overall study population, there was a trend favoring Tamoxifen in terms of Time to Progression, and the non-inferiority of Fulvestrant could not be statistically demonstrated.[5][6] However, in the prospectively planned analysis of patients with known hormone receptor-positive tumors (ER+ and/or PgR+), the efficacy of Fulvestrant was similar to that of Tamoxifen.[5][6]
Safety and Tolerability Profile
Both Fulvestrant and Tamoxifen were generally well-tolerated in the head-to-head clinical trial.[5][6]
| Adverse Event | Fulvestrant | Tamoxifen |
| Hot flashes | Less frequent | More frequent |
| Joint disorders | Lower incidence compared to aromatase inhibitors | - |
| Thromboembolic events | Lower risk | Increased risk |
| Endometrial changes | No known agonist effect | Partial agonist effect, increased risk of endometrial cancer |
Note: This table provides a general comparison. For a complete list of adverse events, please refer to the specific drug's prescribing information.
Fulvestrant is associated with a lower incidence of hot flashes compared to Tamoxifen.[11] A key differentiator is their effect on the endometrium; Tamoxifen's partial agonist activity increases the risk of endometrial cancer, whereas Fulvestrant has no such known effect.[1][12]
Experimental Protocols
In Vitro: Estrogen Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of Fulvestrant and Tamoxifen for the estrogen receptor.
Methodology:
-
Cell Line: MCF-7 human breast cancer cells, known to express high levels of ERα.
-
Receptor Preparation: Cytosolic extracts containing ERα are prepared from MCF-7 cells.
-
Competitive Binding Assay: A fixed concentration of radiolabeled estradiol ([³H]E2) is incubated with the ERα preparation in the presence of increasing concentrations of unlabeled Fulvestrant or Tamoxifen.
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal.
-
Quantification: The amount of bound [³H]E2 is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor (Fulvestrant or Tamoxifen) that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The relative binding affinity is calculated relative to estradiol.
Fulvestrant has been shown to have a significantly higher binding affinity for the ER compared to Tamoxifen.[9][10]
In Vivo: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Fulvestrant and Tamoxifen in a preclinical model.
Methodology:
-
Animal Model: Ovariectomized athymic nude mice.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the mice. Tumors are allowed to grow to a palpable size, often supplemented with estrogen to promote initial growth.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, Tamoxifen, and Fulvestrant.
-
Drug Administration: Tamoxifen is typically administered orally daily, while Fulvestrant is administered via subcutaneous or intramuscular injection at specified intervals.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor effects of the different treatments.
In xenograft tumor models, Fulvestrant has demonstrated superior antitumor activity compared with Tamoxifen.[4]
Experimental Workflow Visualization
The following diagram outlines the workflow for a typical preclinical xenograft study comparing Fulvestrant and Tamoxifen.
Conclusion
Fulvestrant and Tamoxifen are both effective endocrine therapies for ER+ breast cancer, but they possess distinct pharmacological profiles. Tamoxifen, a SERM, has been a long-standing standard of care, demonstrating significant efficacy.[13] Fulvestrant, a SERD, offers a different and more complete mechanism of ER antagonism and degradation, which translates to superior activity in preclinical models and comparable efficacy to Tamoxifen in hormone receptor-positive advanced breast cancer.[4][5][6] The choice of therapy will depend on a comprehensive evaluation of the patient's clinical and pathological characteristics. The ongoing development of oral SERDs may further refine the therapeutic landscape for ER+ breast cancer.
References
- 1. aprazerhealthcare.com [aprazerhealthcare.com]
- 2. breastcancer.org [breastcancer.org]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of oestradiol and tamoxifen on oestrogen receptors-alpha and -beta protein degradation and non-genomic signalling pathways in uterine and breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. What's better: Tamoxifen vs Fulvestrant? – meds.is [meds.is]
- 13. Tamoxifen treatment for breast cancer: concept to gold standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of Fulvestrant: A Comparative Analysis of R and S Enantiomers
Despite extensive investigation into the pharmacological profile of Fulvestrant, a potent selective estrogen receptor degrader (SERD), a direct comparative validation of the stereospecific effects of its R and S enantiomers remains elusive in publicly available scientific literature. While Fulvestrant, the clinically approved drug, is the S enantiomer, data detailing the distinct biological activities of the R enantiomer is not sufficiently available to construct a comprehensive comparison guide as requested.
Fulvestrant (the S enantiomer) is a well-established therapeutic agent for hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent abrogation of estrogen-mediated signaling pathways that drive tumor growth. The stereochemistry of a drug molecule can significantly influence its pharmacological properties, including binding affinity, efficacy, and metabolic stability. Therefore, a comparative analysis of the R and S enantiomers of Fulvestrant is a scientifically pertinent inquiry for researchers in drug development.
However, a thorough search of scientific databases and literature reveals a lack of head-to-head studies comparing the R and S enantiomers of Fulvestrant. While commercial suppliers list both enantiomers, they often provide the same general description of their activity as estrogen receptor antagonists without presenting specific comparative data. One preclinical study by the FDA noted that two diastereoisomers of Fulvestrant, which are epimeric at the sulfur atom in the side chain, demonstrated equivalent pharmacological potency. It is crucial to distinguish this from the enantiomeric difference at the chiral centers of the steroid core, for which no comparative data has been found.
Without experimental data comparing the estrogen receptor binding affinities, ER degradation capabilities, and anti-proliferative effects of the R and S enantiomers, it is not possible to generate the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and workflows that would form the basis of a robust comparison guide.
Hypothetical Areas for Future Investigation
Should comparative studies be undertaken, key experiments to validate the stereospecific effects would likely include:
-
Competitive Estrogen Receptor Binding Assays: To determine the relative binding affinities (Ki or IC50 values) of the R and S enantiomers for both ERα and ERβ.
-
ER Degradation Assays: Utilizing techniques such as Western blotting or immunofluorescence to quantify the dose-dependent reduction of ER protein levels in breast cancer cell lines (e.g., MCF-7) treated with each enantiomer.
-
Cell Proliferation Assays: To assess the anti-proliferative efficacy of each enantiomer in ER-positive breast cancer cell lines.
-
In Vivo Xenograft Studies: To compare the anti-tumor activity of the R and S enantiomers in animal models of estrogen-dependent breast cancer.
Illustrative Signaling Pathway and Experimental Workflow
While specific data for the R enantiomer is unavailable, the established mechanism of Fulvestrant (S enantiomer) can be depicted. The following diagrams illustrate the general signaling pathway targeted by Fulvestrant and a typical experimental workflow for evaluating SERDs.
Figure 1. Simplified signaling pathway of Fulvestrant (S enantiomer).
Figure 2. General experimental workflow for comparing SERD activity.
Comparative Analysis of Fulvestrant Enantiomers on Gene Expression: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant data gap in the direct comparative analysis of Fulvestrant's enantiomers—(S)-Fulvestrant and (R)-Fulvestrant—on gene expression. The commercially available and clinically utilized form of Fulvestrant is the (S)-enantiomer, also known as ICI 182,780. Consequently, the vast majority of research focuses exclusively on this enantiomer. This guide, therefore, provides a detailed overview of the effects of (S)-Fulvestrant on gene expression, supported by experimental data and protocols, while noting the absence of corresponding data for the (R)-enantiomer.
Introduction to Fulvestrant and its Stereochemistry
Fulvestrant is a potent selective estrogen receptor (ER) antagonist and degrader used in the treatment of hormone receptor-positive breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby blocking downstream estrogen signaling pathways that promote tumor growth.[2] Fulvestrant possesses a chiral center, resulting in two enantiomers: (S)-Fulvestrant and (R)-Fulvestrant. While both are available for research purposes, only the (S)-enantiomer has been developed for clinical use, and its biological activity is well-documented. Information regarding the specific biological effects of the (R)-enantiomer, particularly its impact on gene expression, is not currently available in published literature.
(S)-Fulvestrant: Mechanism of Action and Impact on Gene Expression
(S)-Fulvestrant acts as a pure antiestrogen, devoid of the partial agonist effects seen with other endocrine therapies like tamoxifen.[2] Its binding to the ER induces a conformational change that inhibits receptor dimerization, nuclear localization, and ultimately leads to the proteasomal degradation of the ER protein.[2] This dual action of antagonism and degradation results in a comprehensive blockade of estrogen-mediated gene transcription.
Signaling Pathway of (S)-Fulvestrant
The primary signaling pathway affected by (S)-Fulvestrant is the estrogen receptor pathway. By promoting the degradation of ERα, it prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of hormone-sensitive breast cancer cells.
Quantitative Effects on Gene Expression
Studies have demonstrated that (S)-Fulvestrant significantly alters the expression of numerous genes involved in cell cycle progression, proliferation, and apoptosis. The table below summarizes the typical changes in the expression of key estrogen-regulated genes in ER-positive breast cancer cell lines (e.g., MCF-7) following treatment with (S)-Fulvestrant.
| Gene Target | Function | Typical Change in Expression with (S)-Fulvestrant | Reference |
| ESR1 | Estrogen Receptor Alpha | Downregulation (protein level) | [2] |
| PGR | Progesterone Receptor | Downregulation | [2] |
| c-Myc | Transcription factor, proliferation | Downregulation | [2] |
| CCND1 (Cyclin D1) | Cell cycle regulation | Downregulation | [2] |
| TFF1 (pS2) | Trefoil factor 1 | Downregulation | [2] |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Downregulation | [2] |
| BCL2 | Anti-apoptotic protein | Downregulation | [2] |
Note: The extent of up- or downregulation can vary depending on the cell line, concentration of (S)-Fulvestrant, and duration of treatment.
(R)-Fulvestrant: An Uncharacterized Enantiomer
A thorough search of scientific databases reveals a lack of studies investigating the biological activity of (R)-Fulvestrant, including its binding affinity for the estrogen receptor and its effect on gene expression. While the compound is commercially available for research, no published data directly compares its efficacy or gene regulatory profile to that of its (S)-enantiomer. Therefore, a comparative analysis of the gene expression effects of the two enantiomers cannot be provided at this time.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the impact of compounds like (S)-Fulvestrant on gene expression.
Cell Culture and Treatment
ER-positive breast cancer cell lines, such as MCF-7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to treatment, cells are often grown in phenol red-free media with charcoal-stripped FBS to reduce background estrogenic effects. Cells are then treated with varying concentrations of (S)-Fulvestrant or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from treated and control cells using standard methods like TRIzol reagent or commercial kits. RNA quality and quantity are assessed using spectrophotometry. First-strand cDNA is synthesized from the RNA templates. qRT-PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the relative expression levels of target genes, often normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Western Blot Analysis
Cell lysates are prepared from treated and control cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., ERα, Cyclin D1) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
Experimental Workflow for Gene Expression Analysis
Conclusion and Future Directions
While the effects of (S)-Fulvestrant on gene expression are well-established, the lack of data for the (R)-enantiomer represents a significant knowledge gap. Future research should include a direct, side-by-side comparison of the two enantiomers to fully elucidate the stereochemical requirements for ER binding, degradation, and subsequent modulation of gene expression. Such studies would provide a more complete understanding of the structure-activity relationship of Fulvestrant and could inform the design of future endocrine therapies. Researchers are encouraged to utilize the experimental protocols outlined in this guide to investigate the biological activity of (R)-Fulvestrant and contribute to this unexplored area of research.
References
Fulvestrant Enantiomers: A Comparative Guide to a Stereo-specific Deadlock in Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Fulvestrant, a potent selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and subsequent inhibition of estrogen signaling pathways that drive tumor growth.[1] Fulvestrant possesses a chiral center at the sulfur atom within its side chain, resulting in the existence of two enantiomers: (R)-Fulvestrant and (S)-Fulvestrant. This guide provides a comprehensive comparison of these enantiomers, focusing on their differential effects on cell proliferation, supported by available data and detailed experimental protocols.
Unraveling the Enantiomers: An Equivalence in Potency
Fulvestrant is synthesized as a mixture of two diastereoisomers, designated as sulfoxide A and sulfoxide B, which are epimers at the sulfur atom. These diastereoisomers are present in an approximate 45:55 ratio. Crucially, preclinical in vitro studies have demonstrated that both diastereoisomers are equally potent pharmacologically. This finding has significant implications for the therapeutic use of Fulvestrant, as the racemic mixture is considered to be as effective as the isolated enantiomers.
While the specific assignment of sulfoxide A and B to the R and S configurations is not consistently documented in publicly available literature, the functional equivalence of these diastereomers is the key takeaway from regulatory review. A review by the U.S. Food and Drug Administration (FDA) concluded that there is no difference in the preclinical in vitro pharmacological potency between the two diastereoisomers.
Comparative Analysis of Cell Proliferation Effects
Given the established equal potency of the Fulvestrant diastereoisomers, a direct comparison of the R and S enantiomers on cell proliferation does not reveal significant differences. The primary anti-proliferative effect of Fulvestrant is attributed to its ability to bind to, block, and induce the degradation of the estrogen receptor, thereby inhibiting downstream signaling pathways that promote cell cycle progression. This mechanism is not reported to be stereo-specific.
Table 1: Summary of Preclinical Data on Fulvestrant Diastereoisomers
| Parameter | Finding | Supporting Evidence |
| Pharmacological Potency | The two diastereoisomers (sulfoxide A and B) are considered equally potent. | Preclinical in vitro models reviewed by the FDA. |
| Cell Proliferation Inhibition | No significant differential effects on cell proliferation have been reported between the enantiomers. | Inferred from the equal pharmacological potency. The primary mechanism of action is not known to be stereo-specific. |
Experimental Protocols
To aid researchers in the further investigation of Fulvestrant and its effects on cell proliferation, detailed protocols for key experimental assays are provided below.
Cell Culture Protocol for MCF-7 Cells
MCF-7 is a commonly used human breast adenocarcinoma cell line that is estrogen receptor-positive and serves as a relevant model for studying the effects of Fulvestrant.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
96-well plates
-
Fulvestrant (R-enantiomer, S-enantiomer, or racemic mixture)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the Fulvestrant enantiomers or the racemic mixture for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Ki67 Staining for Proliferation Index
Ki67 is a nuclear protein associated with cellular proliferation. Immunohistochemical staining for Ki67 is a widely used method to determine the growth fraction of a cell population.
Materials:
-
MCF-7 cells cultured on coverslips
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., goat serum)
-
Primary antibody against Ki67
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-Ki67 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells to determine the proliferation index.
Signaling Pathway and Experimental Workflow
Fulvestrant-Induced Estrogen Receptor Degradation Pathway
Fulvestrant exerts its anti-proliferative effects by inducing the degradation of the estrogen receptor alpha (ERα) via the ubiquitin-proteasome pathway. Upon binding to ERα, Fulvestrant induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of ERα in the cell, thereby inhibiting estrogen-mediated gene transcription and cell proliferation.[2][3][4][5][6][7][8]
Caption: Fulvestrant-induced ERα degradation pathway.
Experimental Workflow for Comparing Fulvestrant Enantiomers
The following workflow outlines the key steps for a comparative study of Fulvestrant enantiomers on cell proliferation.
Caption: Workflow for comparing Fulvestrant enantiomers.
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 6. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Fulvestrant (R enantiomer): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Fulvestrant
Fulvestrant, an estrogen receptor antagonist, is classified as a hazardous drug, and its waste must be managed in accordance with stringent regulatory guidelines to ensure the safety of personnel and the environment.[1][2][3][4] Proper disposal procedures are critical to mitigate risks associated with this potent pharmaceutical compound. This guide provides a procedural, step-by-step plan for the safe handling and disposal of Fulvestrant (R enantiomer) waste in a laboratory setting.
Waste Classification and Segregation
All materials that have come into contact with Fulvestrant are considered hazardous waste.[5][6] This includes, but is not limited to:
-
Unused or expired Fulvestrant solutions.
-
Empty vials, syringes, and needles.
-
Contaminated Personal Protective Equipment (PPE) such as gloves, gowns, and masks.
-
Spill cleanup materials.
This waste must be segregated from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling Fulvestrant waste, personnel must be equipped with appropriate PPE, including:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable gown.
-
Eye protection (safety glasses or goggles).
-
A respiratory mask (e.g., N95) if there is a risk of aerosolization.
2. Waste Collection:
-
Sharps: All needles and syringes used for Fulvestrant administration must be disposed of immediately into a designated, puncture-resistant sharps container clearly labeled "HAZARDOUS DRUG WASTE ONLY".[3]
-
Liquid Waste: Unused or partially used vials of Fulvestrant should not be emptied. The intact vials should be placed in a leak-proof hazardous waste container.[2]
-
Solid Waste: All contaminated items, including gloves, gowns, bench paper, and spill cleanup materials, must be placed in a designated, leak-proof, and clearly labeled hazardous waste bag (typically a yellow or other specifically colored bag).[3] This bag should be kept within a covered container also labeled "HAZARDOUS DRUG WASTE ONLY".[3]
3. Container Management:
-
Hazardous waste containers should be sealed when they are three-quarters full to prevent overfilling and potential spills.
-
The exterior of the waste containers should be decontaminated before being removed from the immediate work area.
-
Sealed containers must be stored in a secure, designated area away from general lab traffic while awaiting pickup for disposal.
4. Final Disposal:
-
The ultimate disposal of Fulvestrant waste must be conducted by a licensed hazardous waste management company.
-
The recommended method of destruction for Fulvestrant is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfilling is not a recommended disposal method for this type of hazardous pharmaceutical waste.[7]
Data on Fulvestrant Waste Management
| Waste Type | Recommended Container | Disposal Method |
| Needles and Syringes | Puncture-resistant sharps container labeled "Hazardous Drug Waste Only" | Incineration by a licensed hazardous waste vendor |
| Unused/Expired Vials | Leak-proof hazardous waste container | Incineration by a licensed hazardous waste vendor |
| Contaminated PPE & Solids | Labeled, leak-proof hazardous waste bag within a covered container | Incineration by a licensed hazardous waste vendor |
| Spill Cleanup Materials | Labeled, leak-proof hazardous waste bag within a covered container | Incineration by a licensed hazardous waste vendor |
Experimental Protocols
The disposal procedures outlined above are based on established safety guidelines and regulatory requirements rather than specific experimental protocols for disposal. Adherence to local, state, and federal regulations is mandatory.[1][3][4] For detailed handling instructions specific to the formulation being used, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[8][9][10]
Fulvestrant Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Fulvestrant waste in a laboratory setting.
Caption: Workflow for Fulvestrant Waste Disposal.
References
- 1. medline.com [medline.com]
- 2. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. ph.health.mil [ph.health.mil]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. eugiaus.com [eugiaus.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
